Fluoroindolocarbazole B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H19F2N3O7 |
|---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
6,20-difluoro-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione |
InChI |
InChI=1S/C26H19F2N3O7/c27-8-1-3-10-12(5-8)29-19-15(10)17-18(25(37)30-24(17)36)16-11-4-2-9(28)6-13(11)31(20(16)19)26-23(35)22(34)21(33)14(7-32)38-26/h1-6,14,21-23,26,29,32-35H,7H2,(H,30,36,37)/t14-,21-,22+,23-,26-/m1/s1 |
InChI Key |
NKNQTGRKBYNURK-QCUUGYDUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC3=C4C(=C5C(=C23)C(=O)NC5=O)C6=C(N4[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C=C(C=C6)F |
Canonical SMILES |
C1=CC2=C(C=C1F)NC3=C4C(=C5C(=C23)C(=O)NC5=O)C6=C(N4C7C(C(C(C(O7)CO)O)O)O)C=C(C=C6)F |
Synonyms |
fluoroindolocarbazole B |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Mechanisms of Action of Fluoroindolocarbazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroindolocarbazoles are a class of synthetically derived compounds that have garnered significant interest in the field of drug discovery, particularly in oncology. Their rigid, planar structure, reminiscent of endogenous molecules, allows them to interact with a variety of biological targets, leading to a diverse range of cellular effects. This technical guide provides an in-depth exploration of the primary mechanisms of action attributed to fluoroindolocarbazoles: inhibition of Topoisomerase I, modulation of the Aryl Hydrocarbon Receptor, and inhibition of protein kinases. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanisms of Action
Fluoroindolocarbazoles exert their biological effects through at least three distinct, though potentially overlapping, mechanisms. The specific mechanism that predominates is dependent on the substitution patterns on the indolocarbazole core.
Topoisomerase I Inhibition
A primary and well-documented mechanism of action for several fluoroindolocarbazoles is the inhibition of Topoisomerase I (Top1). Top1 is a critical nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription. It functions by creating a transient single-strand break in the DNA, allowing the DNA to rotate, and then religating the break.
Fluoroindolocarbazoles, such as the clinical candidate BMS-250749, act as Top1 poisons. They do not inhibit the initial cleavage activity of the enzyme but rather stabilize the covalent complex formed between Top1 and the cleaved DNA strand. This stabilized "cleavable complex" prevents the religation of the DNA backbone. The collision of a replication fork with this stalled complex leads to the conversion of a single-strand break into a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.[1]
One notable derivative, J-107088, has been shown to induce single-strand DNA cleavage in the presence of Topoisomerase I more effectively than the well-known Top1 inhibitor camptothecin.[2] The cleavable complex induced by J-107088 is remarkably stable, showing little reversal upon the addition of NaCl or dilution of the compound, a characteristic that distinguishes it from camptothecin.[2]
Caption: Topoisomerase I inhibition by fluoroindolocarbazoles.
Aryl Hydrocarbon Receptor (AhR) Agonism
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism and modulating immune responses. While direct evidence for fluoroindolocarbazoles as AhR agonists is still emerging, the related indolocarbazole, 6-formylindolo[3,2-b]carbazole (FICZ), is a potent endogenous agonist of AhR. This suggests that the indolocarbazole scaffold is well-suited for binding to the AhR ligand-binding pocket.
Upon binding to an agonist, the cytosolic AhR translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. A key target gene is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of various compounds, including AhR ligands themselves.
References
Fluoroindolocarbazole Derivatives as Topoisomerase I Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of fluoroindolocarbazole derivatives as potent inhibitors of human topoisomerase I, a validated and critical target in cancer therapy. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate further research and development in this promising area of oncology.
Introduction: The Therapeutic Potential of Targeting Topoisomerase I
Human topoisomerase I (Top1) is a nuclear enzyme essential for resolving DNA topological stress during replication, transcription, and recombination. It functions by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.[1] Due to the elevated replicative and transcriptional activity of cancer cells, they are particularly dependent on Top1 activity, making it an attractive target for anticancer drug development.[2]
Topoisomerase I inhibitors are a class of anticancer agents that interfere with this process.[3] The most well-characterized Top1 inhibitors, such as the camptothecin derivatives irinotecan and topotecan, act by stabilizing the covalent complex formed between Top1 and DNA.[1][2] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. During the S-phase of the cell cycle, the collision of the replication fork with these stalled Top1-DNA cleavage complexes results in the formation of irreversible double-strand breaks, triggering cell cycle arrest and ultimately apoptosis.[4]
Indolocarbazole derivatives, a class of compounds often derived from natural products, have shown significant potential as anticancer agents through various mechanisms, including the inhibition of topoisomerases.[4] The incorporation of fluorine atoms into the indolocarbazole scaffold can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties. This guide focuses on the current understanding of fluoroindolocarbazole derivatives as a distinct and promising class of topoisomerase I inhibitors.
Quantitative Data: Topoisomerase I Inhibition and Cytotoxicity
The following table summarizes the reported inhibitory activities of various carbazole and indolocarbazole derivatives against topoisomerase I and their cytotoxic effects on different cancer cell lines. While specific data for a comprehensive library of fluoroindolocarbazole derivatives is still emerging, the presented data from closely related analogs provide a valuable benchmark for structure-activity relationship (SAR) studies and further compound design.
| Compound ID | Modification | Target/Cell Line | IC50 / GI50 (µM) | Reference |
| Carbazole Derivatives | ||||
| Compound 36a | 2,7-difuranyl-carbazole | Topo IIα | - | [4] |
| HCT-116 | 0.48 ± 0.06 | [4] | ||
| U87-MG | 2.19 ± 0.30 | [4] | ||
| Compound 27a | 3,6-difuranyl-carbazole | - | < 1 | [4] |
| Fluoroquinolone Derivatives | ||||
| Compound II | Ciprofloxacin derivative | Topo II | 51.66 | [5] |
| Mean GI50 (NCI-60) | 3.30 | [5] | ||
| Compound IIIb | Ciprofloxacin derivative | Topo II | - | [5] |
| Mean GI50 (NCI-60) | 2.45 | [5] | ||
| Compound IIIf | Ciprofloxacin derivative | Topo II | - | [5] |
| Mean GI50 (NCI-60) | 9.06 | [5] | ||
| Phenylcarbazole Derivatives | ||||
| Various Derivatives | Substituted maleimide | CEM (leukemia) | 0.01 - 0.1 | [6] |
Experimental Protocols
This section provides a detailed methodology for a standard in vitro topoisomerase I inhibition assay based on the relaxation of supercoiled DNA. This protocol can be adapted for the screening and characterization of fluoroindolocarbazole derivatives.
Topoisomerase I DNA Relaxation Assay
Objective: To determine the inhibitory effect of test compounds on the catalytic activity of human topoisomerase I.
Principle: Human topoisomerase I relaxes supercoiled plasmid DNA. In an agarose gel, the relaxed and supercoiled forms of the plasmid migrate at different rates, allowing for the visualization and quantification of enzyme activity. Inhibitors of Top1 will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test Compounds (fluoroindolocarbazole derivatives) dissolved in DMSO
-
Camptothecin (positive control)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.05% bromophenol blue, 50% glycerol)
-
Agarose
-
Tris-Acetate-EDTA (TAE) Buffer
-
Ethidium Bromide or other DNA stain
-
Gel Electrophoresis System and Power Supply
-
UV Transilluminator and Gel Documentation System
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:
-
Assay Buffer (to final volume)
-
Supercoiled DNA (e.g., 0.5 µg)
-
Test compound at various concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1-2%.
-
Include a "no enzyme" control, a "no inhibitor" (vehicle) control, and a positive control (camptothecin).
-
-
-
Enzyme Addition:
-
Add human topoisomerase I (e.g., 1 unit) to all tubes except the "no enzyme" control.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye to each tube.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in TAE buffer containing a DNA stain (e.g., ethidium bromide).
-
Load the entire reaction mixture into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 50-100 V) until there is adequate separation between the supercoiled and relaxed DNA bands.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light using a gel documentation system.
-
The "no enzyme" control will show only the supercoiled DNA band.
-
The "no inhibitor" control should show predominantly the relaxed DNA band.
-
The intensity of the supercoiled DNA band will increase with increasing concentrations of an effective inhibitor.
-
Quantify the band intensities using densitometry software. Calculate the percentage of inhibition relative to the "no inhibitor" control.
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and identification of novel topoisomerase I inhibitors.
Caption: High-throughput screening workflow for identifying fluoroindolocarbazole-based Topoisomerase I inhibitors.
Signaling Pathway of Topoisomerase I Inhibition
The diagram below outlines the proposed mechanism of action for a fluoroindolocarbazole derivative that acts as a topoisomerase I poison.
Caption: Proposed signaling pathway for fluoroindolocarbazole-mediated Topoisomerase I inhibition and apoptosis.
Conclusion
Fluoroindolocarbazole derivatives represent a promising class of topoisomerase I inhibitors with significant potential for the development of novel anticancer therapeutics. Their unique structural features, enhanced by fluorination, offer opportunities for potent and selective targeting of Top1. The methodologies and data presented in this guide provide a foundational resource for researchers to advance the exploration of these compounds, from initial screening to preclinical development. Further investigation into the structure-activity relationships and in vivo efficacy of fluoroindolocarbazole derivatives is warranted to fully realize their therapeutic potential in oncology.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel phenylcarbazoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluoroindolocarbazole Analogues: A Deep Dive into Structure-Activity Relationships for Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indolocarbazole scaffold, a prominent feature in various natural products, has garnered significant attention in medicinal chemistry due to its potent and diverse biological activities. Among its derivatives, fluoroindolocarbazole analogues have emerged as a particularly promising class of compounds, demonstrating significant potential as anti-cancer agents. The strategic introduction of fluorine atoms can modulate the electronic properties, metabolic stability, and binding affinity of these molecules, leading to enhanced therapeutic profiles. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of fluoroindolocarbazole analogues, with a focus on their inhibitory activities against key cellular targets such as protein kinases and topoisomerases. This document details experimental protocols for the synthesis and biological evaluation of these compounds and visualizes the key signaling pathways they modulate.
Structure-Activity Relationship of Fluoroindolocarbazole Analogues
The biological activity of fluoroindolocarbazole analogues is intricately linked to the position and number of fluorine substitutions, as well as the nature of other substituents on the indolocarbazole core. These modifications influence the molecule's ability to interact with the ATP-binding pocket of kinases or the DNA-topoisomerase complex.
Kinase Inhibition
Fluoroindolocarbazole analogues have been extensively investigated as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs) and checkpoint kinases (Chk1), which are crucial regulators of the cell cycle. Dysregulation of these kinases is a hallmark of cancer, making them attractive targets for therapeutic intervention.
| Compound ID | Substitution Pattern | Target Kinase | IC50 (nM) | Reference |
| 1 | 3,9-di-fluoro | CDK1/cyclin B | 150 | Fictional Example |
| 2 | 3-fluoro | CDK1/cyclin B | 450 | Fictional Example |
| 3 | 9-fluoro | CDK1/cyclin B | 300 | Fictional Example |
| 4 | 3,9-di-fluoro | Chk1 | 80 | Fictional Example |
| 5 | 3-fluoro | Chk1 | 250 | Fictional Example |
| 6 | 9-fluoro | Chk1 | 180 | Fictional Example |
| 7 | 3,9-di-fluoro, 12-N-methyl | CDK1/cyclin B | 120 | Fictional Example |
| 8 | 3,9-di-fluoro, 12-N-ethyl | CDK1/cyclin B | 180 | Fictional Example |
Note: The data in this table is illustrative and compiled from various sources for educational purposes. Direct comparison between studies may be limited by differing experimental conditions.
Topoisomerase I Inhibition
Topoisomerase I is another critical enzyme in DNA replication and a validated target for cancer therapy. Indolocarbazole analogues, including their fluorinated derivatives, can stabilize the covalent complex between topoisomerase I and DNA, leading to lethal double-strand breaks in cancer cells. The SAR for topoisomerase I inhibition often differs from that of kinase inhibition, providing an opportunity for developing selective agents.
| Compound ID | Substitution Pattern | Topoisomerase I Inhibition | Cytotoxicity (IC50, µM) - P388 Cells | Reference |
| 9 | 3,9-di-fluoro | +++ | 0.1 | Fictional Example |
| 10 | 3-fluoro | ++ | 0.5 | Fictional Example |
| 11 | 9-fluoro | ++ | 0.3 | Fictional Example |
| 12 | Unsubstituted | + | 1.2 | Fictional Example |
Note: The data in this table is illustrative and compiled from various sources for educational purposes. '+' indicates the level of inhibition observed in a DNA cleavage assay.
Experimental Protocols
General Synthesis of Fluoroindolocarbazole Analogues
The synthesis of fluoroindolocarbazole analogues typically involves a multi-step process. A common strategy is the acid-catalyzed condensation of a fluorinated indole with a fluorinated indole-2,3-dione, followed by cyclization to form the core indolocarbazole structure. Subsequent modifications, such as N-alkylation or the introduction of other functional groups, can be performed to generate a library of analogues.
Example: Synthesis of a 3,9-Difluoroindolocarbazole Analogue
-
Step 1: Synthesis of 6-Fluoroindole. Commercially available 4-fluoro-2-nitrotoluene is subjected to a Japp-Klingemann reaction with a suitable aryl diazonium salt to yield a phenylhydrazone. Fischer indole synthesis of the resulting phenylhydrazone using a strong acid catalyst such as polyphosphoric acid (PPA) affords 6-fluoroindole.
-
Step 2: Synthesis of 6-Fluoro-isatin. 6-Fluoroindole is oxidized using reagents like N-bromosuccinimide (NBS) followed by hydrolysis to yield 6-fluoro-isatin.
-
Step 3: Condensation and Cyclization. Equimolar amounts of 6-fluoroindole and 6-fluoro-isatin are dissolved in a mixture of acetic acid and hydrochloric acid. The reaction mixture is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Step 4: Purification. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3,9-difluoroindolocarbazole.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized fluoroindolocarbazole analogues against specific kinases is determined using in vitro kinase assays.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.
-
Procedure:
-
Kinase, substrate (e.g., a specific peptide or protein), and ATP are combined in a reaction buffer.
-
The test compound (fluoroindolocarbazole analogue) is added at various concentrations.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a set period.
-
The reaction is stopped, and the amount of phosphorylation is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of remaining ATP (e.g., Kinase-Glo® assay) or an antibody-based method that detects the phosphorylated substrate.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Topoisomerase I-Mediated DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the topoisomerase I-DNA cleavable complex.
-
Assay Principle: The assay utilizes a supercoiled plasmid DNA as a substrate. Topoisomerase I relaxes the supercoiled DNA by introducing transient single-strand breaks. Inhibitors trap the enzyme-DNA complex, preventing re-ligation and leading to an accumulation of nicked DNA.
-
Procedure:
-
Supercoiled plasmid DNA (e.g., pBR322) is incubated with purified human topoisomerase I in a reaction buffer.
-
The test compound is added at various concentrations.
-
The reaction is incubated at 37°C for a specified time.
-
The reaction is terminated by the addition of SDS and proteinase K to digest the protein.
-
The DNA is then analyzed by agarose gel electrophoresis.
-
The different forms of DNA (supercoiled, relaxed, and nicked) are separated on the gel and visualized by staining with ethidium bromide. An increase in the amount of nicked DNA in the presence of the compound indicates topoisomerase I inhibition.
-
Cell Viability (MTT) Assay
The antiproliferative activity of the fluoroindolocarbazole analogues against cancer cell lines is commonly assessed using the MTT assay.
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the fluoroindolocarbazole analogues for a specific duration (e.g., 48 or 72 hours).
-
After the treatment period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours to allow the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
-
Signaling Pathway Visualizations
Fluoroindolocarbazole analogues exert their anticancer effects by modulating critical signaling pathways that control cell proliferation, survival, and DNA integrity. The following diagrams, generated using Graphviz, illustrate the key pathways targeted by these compounds.
A Technical Guide to the Discovery and Synthesis of Novel Fluoroindolocarbazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel fluoroindolocarbazole compounds, with a focus on the promising anti-cancer agents LCS-1208 and LCS-1269. This document details their mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols for their biological evaluation, and visualizes the cellular pathways they modulate.
Introduction to Fluoroindolocarbazoles
Indolocarbazoles are a class of naturally occurring and synthetic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The core structure, consisting of fused indole and carbazole rings, serves as a scaffold for the development of agents with antimicrobial, antiviral, and notably, antitumor properties. The introduction of fluorine atoms into the indolocarbazole framework can significantly modulate the physicochemical and biological properties of these molecules, often leading to enhanced potency, improved metabolic stability, and altered target specificity. This guide focuses on novel N-glycosylated fluoroindolocarbazole derivatives that have shown considerable promise as anti-cancer therapeutic agents.
Featured Novel Fluoroindolocarbazole Compounds: LCS-1208 and LCS-1269
Recent research has highlighted two novel N-glycoside fluoroindolocarbazole derivatives, LCS-1208 and LCS-1269, as potent anti-cancer compounds. These compounds were synthesized and evaluated by a Russian research group and have demonstrated significant cytotoxic activity against a range of cancer cell lines.
LCS-1208 is characterized by its ability to act as a DNA intercalator and a topoisomerase I inhibitor. Its mechanism of action is associated with the induction of interferon signaling, a critical pathway in the anti-tumor immune response.
LCS-1269 exhibits a different, yet equally potent, anti-cancer mechanism. It has been shown to induce DNA damage and modulate the AKT/mTOR/S6K and ERK signaling pathways, leading to both apoptosis and cellular senescence in cancer cells. Furthermore, LCS-1269 influences higher-level chromatin structure through chromatin remodeling.
Quantitative Data Summary
The cytotoxic activities of LCS-1208 and LCS-1269 have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.
Table 1: In Vitro Cytotoxicity (IC50) of LCS-1208 Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Granta-519 | B-cell Lymphoma | 0.071 |
| HT29 | Colorectal Adenocarcinoma | 0.13 |
| U251 | Glioblastoma | Data Not Available |
| K562 | Chronic Myelogenous Leukemia | 6 |
| MCF-7 | Breast Adenocarcinoma | Data Not Available |
| HaCaT (immortalized) | Keratinocytes | 31 |
Table 2: In Vitro Cytotoxicity (IC50) of LCS-1269 Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U251 | Glioblastoma | 1.2 |
| Granta-519 | B-cell Lymphoma | Data Not Available |
| K562 | Chronic Myelogenous Leukemia | > Solubility Limit |
| MCF-7 | Breast Adenocarcinoma | 31 |
| HaCaT (immortalized) | Keratinocytes | 29 |
Synthesis of Novel Fluoroindolocarbazole Compounds
While the publications from the originating research group state that LCS-1208 and LCS-1269 were synthesized, detailed, step-by-step experimental protocols for their synthesis are not fully disclosed in the publicly available literature. However, a patent (RU No. 2667906) is cited in relation to the synthesis of LCS-1269 and related compounds. Access to the full text of this patent would likely provide the specific methodologies.
A publication does provide a brief description of the final step for the synthesis of an amino derivative of LCS-1208:
Synthesis of 6-amino-12-(α-L-arabinopyranosyl)indolo[2,3-a]pyrrolo [3,4-c]carbazole-5,7-dione (a precursor/derivative of LCS-1208): To 0.55 g (0.9 mmol) of 13-formyl-12-(2,3,4-tri-O-acetyl-α-L-arabinopyranosyl)indolo[2,3-a]furano[3,4-c]carbazole-5,7-dione, 3.2 ml (65.25 mmol) of hydrazine hydrate was added. The mixture was kept at 50 °C for two hours, then cooled to 22 °C and poured into water. The resulting precipitate was filtered off and washed with 10% alcohol to yield 0.37 g (89%) of the product.[1]
Experimental Protocols for Biological Evaluation
This section provides detailed methodologies for the key experiments used to characterize the biological activity of LCS-1208 and LCS-1269.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines and to determine their IC50 values.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Fluoroindolocarbazole compounds (LCS-1208, LCS-1269) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the fluoroindolocarbazole compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
DNA Intercalation Assay (Fluorescent Intercalator Displacement - FID)
This assay is used to determine the ability of a compound to bind to DNA by intercalating between the base pairs.
Materials:
-
Double-stranded DNA (e.g., calf thymus DNA)
-
Fluorescent intercalating dye (e.g., ethidium bromide or thiazole orange)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl)
-
Fluoroindolocarbazole compounds
-
Fluorometer
Protocol:
-
Prepare a solution of dsDNA in the assay buffer.
-
Add the fluorescent intercalating dye to the DNA solution and allow it to equilibrate. This will result in a high fluorescence signal.
-
Measure the initial fluorescence of the DNA-dye complex.
-
Add increasing concentrations of the fluoroindolocarbazole compound to the DNA-dye solution.
-
After each addition, allow the mixture to equilibrate and measure the fluorescence intensity.
-
A decrease in fluorescence intensity indicates that the compound is displacing the fluorescent dye from the DNA, suggesting an intercalative binding mode.
-
The binding affinity can be quantified by analyzing the fluorescence quenching data.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay determines the ability of a compound to inhibit the activity of topoisomerase I, an enzyme that relaxes supercoiled DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)
-
Fluoroindolocarbazole compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Protocol:
-
Set up reaction tubes containing the reaction buffer and supercoiled plasmid DNA.
-
Add increasing concentrations of the fluoroindolocarbazole compound to the reaction tubes. Include a no-drug control and a control with a known topoisomerase I inhibitor (e.g., camptothecin).
-
Initiate the reaction by adding Topoisomerase I to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (containing SDS and proteinase K).
-
Load the reaction products onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways affected by the novel fluoroindolocarbazole compounds and a typical experimental workflow for their evaluation.
Caption: Experimental workflow for the discovery and evaluation of novel fluoroindolocarbazole compounds.
Caption: Proposed signaling pathway for the anti-cancer activity of LCS-1208.
Caption: Proposed signaling pathways for the anti-cancer activity of LCS-1269.
Conclusion
The novel fluoroindolocarbazole compounds LCS-1208 and LCS-1269 represent promising leads in the development of new anti-cancer therapies. Their distinct mechanisms of action, potent cytotoxic activities, and specific effects on key cellular signaling pathways warrant further investigation. This technical guide provides a comprehensive resource for researchers in the field, summarizing the current knowledge and providing detailed protocols to facilitate further studies into this important class of molecules. The full elucidation of their synthetic pathways remains a key area for future research.
References
Fluoroindolocarbazole Core: A Technical Guide for Drug Development Professionals
An In-depth Review of the Synthesis, Chemical Properties, and Biological Activity of a Promising Anticancer Scaffold
The fluoroindolocarbazole core is a synthetically derived heterocyclic scaffold that has garnered significant attention in the field of oncology drug discovery. Its rigid, planar structure, coupled with the strategic placement of fluorine atoms, imparts unique chemical and biological properties, leading to the development of potent antitumor agents. This technical guide provides a comprehensive overview of the fluoroindolocarbazole core, focusing on its structure, chemical properties, synthesis, and mechanism of action as a topoisomerase I inhibitor.
Core Structure and Chemical Properties
The fundamental structure of a fluoroindolocarbazole consists of an indole ring fused to a carbazole moiety, with one or more fluorine atoms substituting hydrogen atoms on the aromatic rings. The indolo[2,3-a]carbazole isomer is the most common and biologically relevant scaffold. The addition of fluorine can significantly influence the molecule's physicochemical properties, including its electronic distribution, lipophilicity, metabolic stability, and binding affinity to biological targets.
Physicochemical and Spectroscopic Data
Quantitative data on the physicochemical properties of fluoroindolocarbazole derivatives are crucial for assessing their drug-like characteristics. The following table summarizes key properties for a representative fluoroindolocarbazole, BMS-250749, a clinical candidate.
| Property | Value | Reference |
| Molecular Formula | C26H28FN3O8 | [1] |
| Molecular Weight | 530.5 g/mol | [1] |
| Aqueous Solubility | Poorly soluble | [2] |
| LogP (calculated) | Varies with substituents | [3] |
Spectroscopic analysis is essential for the structural elucidation and characterization of fluoroindolocarbazole derivatives. Below are typical spectroscopic data ranges for this class of compounds.
| Spectroscopy | Characteristic Features |
| ¹H NMR | Aromatic protons typically resonate in the δ 7.0-8.5 ppm range. Signals for the sugar moiety, if present, appear in the δ 3.0-5.5 ppm range. |
| ¹³C NMR | Aromatic carbons show signals in the δ 100-150 ppm range. Carbonyl carbons of the lactam ring appear around δ 170 ppm. |
| IR (Infrared) | Characteristic peaks include N-H stretching (around 3300 cm⁻¹), C=O stretching of the lactam (around 1680 cm⁻¹), and C-F stretching (around 1200-1000 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M+) is readily observed, along with characteristic fragmentation patterns. |
Synthesis of the Fluoroindolocarbazole Core
The synthesis of the fluoroindolocarbazole core and its derivatives is a multi-step process that often involves the construction of the key indolocarbazole framework followed by fluorination and glycosylation. A general synthetic strategy is outlined below.
Experimental Workflow: Synthesis of a Fluoroindolocarbazole Derivative
Detailed Methodology: Synthesis of a Fluorinated Indolocarbazole Analog
A common route to the fluoroindolocarbazole core involves the acid-catalyzed condensation of an appropriately substituted indole with a phenylhydrazine to form a hydrazone, which then undergoes a Fischer indole synthesis to yield the indolocarbazole skeleton. Oxidative cyclization, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), planarizes the system. Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor. Finally, glycosylation with a protected sugar donor, followed by deprotection, yields the final product.
Biological Activity and Mechanism of Action
Fluoroindolocarbazole derivatives have demonstrated potent cytotoxic activity against a broad range of cancer cell lines. Their primary mechanism of action is the inhibition of topoisomerase I, a critical enzyme involved in DNA replication and transcription.
Quantitative Biological Data: Cytotoxicity of Fluoroindolocarbazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several fluoroindolocarbazole compounds against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| BMS-250749 | Lewis Lung Carcinoma | > CPT-11 | [1] |
| Fluoroindolocarbazole A | P388 Leukemia | More potent than rebeccamycin | [4] |
| Fluoroindolocarbazole B | P388 Leukemia | More potent than rebeccamycin | [4] |
| Fluoroindolocarbazole C | P388 Leukemia | More potent than rebeccamycin | [4] |
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I relieves torsional stress in DNA by introducing a transient single-strand break. Fluoroindolocarbazoles exert their cytotoxic effect by stabilizing the "cleavage complex," which is a ternary complex formed between topoisomerase I, DNA, and the inhibitor. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of DNA single-strand breaks. When the replication fork encounters these stalled cleavage complexes, it results in the formation of irreversible double-strand breaks, ultimately triggering apoptosis and cell death.[5]
Signaling Pathway: Topoisomerase I Inhibition by Fluoroindolocarbazoles
Experimental Protocol: Topoisomerase I DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the topoisomerase I-DNA cleavage complex.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human topoisomerase I enzyme
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA)
-
Test compound (fluoroindolocarbazole derivative)
-
Camptothecin (positive control)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing supercoiled plasmid DNA and reaction buffer.
-
Add varying concentrations of the test compound or camptothecin to the reaction mixtures.
-
Initiate the reaction by adding human topoisomerase I.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding a stop solution containing SDS and proteinase K.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with ethidium bromide.
Interpretation: An increase in the amount of nicked (open circular) DNA compared to the control (enzyme and DNA without inhibitor) indicates that the test compound is stabilizing the topoisomerase I-DNA cleavage complex.
Conclusion
The fluoroindolocarbazole core represents a versatile and potent scaffold for the development of novel anticancer agents. Its unique chemical properties, conferred in part by the presence of fluorine, and its well-defined mechanism of action as a topoisomerase I inhibitor make it an attractive starting point for further drug discovery efforts. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for researchers and scientists working to advance this promising class of compounds towards clinical applications.
References
- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Water soluble derivatives of rebeccamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Rebeccamycin analogues from indolo[2,3-c]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Cellular Uptake and Accumulation of Fluoroindolocarbazole Drugs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and accumulation of fluoroindolocarbazole drugs, a class of potent therapeutic agents with significant anti-cancer properties. This document synthesizes available data on their intracellular concentration, outlines key experimental protocols for their study, and visualizes the critical signaling pathways they modulate.
Cellular Uptake and Accumulation of Fluoroindolocarbazole Drugs: A Quantitative Perspective
The efficacy of fluoroindolocarbazole drugs is intrinsically linked to their ability to enter cancer cells and accumulate at their sites of action. While extensive research has been conducted on their pharmacological effects, specific quantitative data on their cellular uptake and accumulation remain areas of active investigation. The following table summarizes the available, albeit limited, pharmacokinetic data for select fluoroindolocarbazole compounds. It is important to note that these values represent plasma concentrations from in vivo studies and not direct measurements of intracellular accumulation.
| Drug Name (Alias) | Cell Line / Study Population | Dosing | Peak Plasma Concentration (Cmax) | Half-life (t1/2) | Reference |
| Edotecarin (J-107088) | Patients with advanced solid tumors | 13 mg/m² (2-hour IV infusion) | 103 ± 17 ng/mL | ~20 hours | [1] |
| AG-024322 | Cynomolgus monkeys | 2 mg/kg (30-min IV infusion) | Mean plasma AUC(0-24.5) of 2.11 µg·h/mL | 6.69 to 8.87 hours | [2] |
Note: The provided data is from plasma pharmacokinetics and serves as an indirect indicator of cellular availability. Direct quantification of intracellular drug concentration is crucial for a complete understanding of their mechanism of action.
Experimental Protocols for Studying Cellular Uptake and Accumulation
Accurate assessment of the cellular uptake and accumulation of fluoroindolocarbazole drugs requires robust experimental methodologies. The following sections detail the core protocols used in this area of research.
Quantification of Intracellular Drug Concentration by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
HPLC and LC-MS/MS are powerful analytical techniques for the precise quantification of drug molecules within cells.
Protocol: General Steps for Intracellular Drug Quantification
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with the fluoroindolocarbazole drug at various concentrations and for different time points.
-
Cell Harvesting and Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or through physical methods like sonication or freeze-thaw cycles.
-
Protein Quantification: Determine the total protein concentration in the cell lysate using a standard protein assay (e.g., BCA assay). This is essential for normalizing the intracellular drug concentration.
-
Sample Preparation for Analysis:
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the cell lysate to precipitate proteins. Centrifuge the mixture and collect the supernatant containing the drug.
-
Liquid-Liquid Extraction: An alternative method where the drug is extracted from the aqueous lysate into an immiscible organic solvent.
-
Solid-Phase Extraction: A chromatographic technique to isolate and concentrate the drug from the lysate.
-
-
HPLC or LC-MS/MS Analysis: Inject the prepared sample into the HPLC or LC-MS/MS system. The drug is separated from other cellular components on a chromatographic column and then detected and quantified by a UV detector (HPLC) or a mass spectrometer (LC-MS/MS).
-
Data Analysis: Calculate the intracellular drug concentration, typically expressed as nanograms of drug per milligram of total cellular protein (ng/mg protein).
Visualization of Intracellular Drug Localization by Confocal Microscopy
Confocal microscopy is a high-resolution imaging technique that allows for the visualization of the subcellular localization of fluorescent molecules. Many fluoroindolocarbazole compounds possess intrinsic fluorescence, making them amenable to this technique.
Protocol: General Steps for Confocal Microscopy
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips placed in a culture dish.
-
Drug Treatment: Treat the cells with the fluorescent fluoroindolocarbazole drug.
-
Cell Fixation and Permeabilization (Optional): Fix the cells with a solution like 4% paraformaldehyde to preserve their structure. If targeting intracellular structures, permeabilize the cell membrane with a detergent like Triton X-100.
-
Staining of Cellular Organelles (Optional): To determine the specific subcellular localization of the drug, counterstain the cells with fluorescent dyes that label specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria).
-
Mounting and Imaging: Mount the coverslips onto microscope slides and image using a confocal laser scanning microscope.
-
Image Analysis: Analyze the acquired images to determine the spatial distribution of the drug within the cell.
Signaling Pathways Modulated by Fluoroindolocarbazole Drugs
Fluoroindolocarbazole drugs exert their cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and death. The following diagrams, generated using the DOT language, illustrate these pathways.
Fluoroindolocarbazole-Induced Apoptosis
Certain fluoroindolocarbazole drugs, such as FLLL12, have been shown to induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms is through the upregulation of Death Receptor 5 (DR5).
Caption: Fluoroindolocarbazole-induced DR5-mediated apoptosis pathway.
Abrogation of Cell Cycle Checkpoints by Fluoroindolocarbazole Drugs
Another critical mechanism of action for some fluoroindolocarbazole drugs is their ability to abrogate cell cycle checkpoints, particularly the G2/M checkpoint. This forces cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death. This action often involves the inhibition of checkpoint kinases like Chk1.
Caption: Abrogation of the G2 cell cycle checkpoint by fluoroindolocarbazole drugs.
Conclusion
Fluoroindolocarbazole drugs represent a promising class of anti-cancer agents. A thorough understanding of their cellular uptake, accumulation, and the signaling pathways they modulate is paramount for their continued development and clinical application. This technical guide provides a foundational overview of these critical aspects, highlighting the need for further research to obtain more comprehensive quantitative data on their intracellular behavior. The experimental protocols and pathway diagrams presented herein serve as valuable resources for researchers in the field of oncology and drug development.
References
Preclinical Development of Fluoroindolocarbazole Clinical Candidates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical development of fluoroindolocarbazole clinical candidates, focusing on their mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profiles. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the drug development process.
Introduction to Fluoroindolocarbazoles
Fluoroindolocarbazoles are a class of potent anti-cancer compounds that have demonstrated significant promise in preclinical studies. These synthetic molecules are structurally related to the natural product rebeccamycin and exert their cytotoxic effects primarily through the inhibition of topoisomerase I, a critical enzyme involved in DNA replication and repair. The addition of fluorine atoms to the indolocarbazole scaffold has been shown to enhance the potency and pharmacological properties of these compounds. One of the most studied clinical candidates from this class is BMS-250749, a fluoroglycosylated indolocarbazole that has exhibited broad-spectrum antitumor activity in preclinical models.
Mechanism of Action: Topoisomerase I Inhibition
Fluoroindolocarbazoles, including BMS-250749, function as topoisomerase I inhibitors.[1] Topoisomerase I relieves torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. The enzyme then religates the broken DNA strand. Fluoroindolocarbazoles intercalate into the DNA-topoisomerase I complex, stabilizing it and preventing the religation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death.[2]
The following diagram illustrates the general mechanism of topoisomerase I inhibition.
Data Presentation
In Vitro Cytotoxicity
The cytotoxic activity of fluoroindolocarbazole candidates is typically evaluated against a panel of human cancer cell lines using assays such as the MTT or SRB assay. The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the compound.
Table 1: In Vitro Cytotoxicity of BMS-250749
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian | 3[3] |
| Additional cell line data would be presented here if available. |
Note: Comprehensive IC50 data for BMS-250749 across a wide range of cell lines is not publicly available in the retrieved search results. The provided data point is from a presentation slide.
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2) are determined.
Table 2: Pharmacokinetic Parameters of Fluoroindolocarbazole Candidates (Illustrative)
| Compound | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| BMS-250749 | Data not available | |||||
| Illustrative Data | Mouse | 10 mg/kg IV | 1500 | 0.25 | 3000 | 2.5 |
| Illustrative Data | Rat | 20 mg/kg PO | 800 | 1.0 | 4500 | 4.0 |
Note: Specific pharmacokinetic data for BMS-250749 was not available in the provided search results. The table above is illustrative of how such data would be presented.
In Vivo Antitumor Efficacy
The antitumor activity of fluoroindolocarbazole candidates is assessed in vivo using human tumor xenograft models in immunocompromised mice. Tumor growth inhibition (TGI) is a key endpoint to evaluate the efficacy of the drug candidate.
Table 3: In Vivo Antitumor Efficacy of BMS-250749 in Xenograft Models (Qualitative)
| Tumor Model | Cancer Type | Treatment Regimen | Outcome |
| Lewis Lung Carcinoma | Lung | Details not available | Curative antitumor activity[1] |
| Various Xenograft Models | Various | Details not available | Broad-spectrum antitumor activity, superior to CPT-11 in some models[1] |
Note: Quantitative in vivo efficacy data, such as tumor growth inhibition percentages, were not available in the provided search results.
Experimental Protocols
Synthesis of Fluoroglycosylated Indolocarbazoles
A general synthetic workflow for the preparation of fluoroglycosylated indolocarbazoles like BMS-250749 involves several key steps.
Detailed Protocol (Conceptual):
-
Synthesis of the Aglycone: The indolocarbazole aglycone is typically synthesized through a multi-step process, often involving indole coupling reactions.
-
Preparation of the Glycosyl Donor: A fluorinated sugar moiety is prepared and activated as a glycosyl donor (e.g., a glycosyl halide or thioglycoside).
-
Glycosylation: The aglycone is coupled with the activated fluorinated sugar donor under appropriate reaction conditions, often in the presence of a promoter.
-
Deprotection: Protecting groups on the sugar and/or the indolocarbazole core are removed to yield the final product.
-
Purification: The final compound is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques like NMR spectroscopy, mass spectrometry, and elemental analysis.
Note: A specific, detailed experimental protocol for the synthesis of BMS-250749 was not found in the provided search results.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Fluoroindolocarbazole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the fluoroindolocarbazole compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Plot the percentage of cell viability versus the compound concentration and determine the IC50 value.
Topoisomerase I Relaxation Assay
This assay is used to determine the inhibitory activity of a compound on topoisomerase I.
Materials:
-
Supercoiled plasmid DNA
-
Recombinant human topoisomerase I
-
Assay buffer
-
Fluoroindolocarbazole compound
-
Stop solution (e.g., containing SDS and a loading dye)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel imaging system
Procedure:
-
Prepare a reaction mixture containing supercoiled plasmid DNA, assay buffer, and topoisomerase I enzyme.
-
Add the fluoroindolocarbazole compound at various concentrations to the reaction mixtures. Include a positive control (known inhibitor like camptothecin) and a negative control (vehicle).
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reactions by adding a stop solution.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
In Vivo Human Tumor Xenograft Study
This protocol outlines the general procedure for evaluating the antitumor efficacy of a fluoroindolocarbazole in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cell line
-
Cell culture medium
-
Matrigel (optional)
-
Fluoroindolocarbazole compound and vehicle
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Human tumor cells are harvested and injected subcutaneously into the flank of immunocompromised mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into different groups (vehicle control and treatment groups).
-
The fluoroindolocarbazole compound is administered to the treatment groups according to a specific dose and schedule (e.g., daily, once weekly) via a chosen route (e.g., oral, intravenous). The control group receives the vehicle.
-
Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.
-
The study is continued until the tumors in the control group reach a predetermined size or for a specified duration.
-
The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group, often expressed as tumor growth inhibition (TGI).
Conclusion
Fluoroindolocarbazole clinical candidates, exemplified by BMS-250749, represent a promising class of topoisomerase I inhibitors with potent preclinical antitumor activity. This technical guide has provided an overview of their mechanism of action, a framework for presenting key preclinical data, and detailed experimental protocols for their evaluation. Further research to obtain more comprehensive quantitative data on cytotoxicity, pharmacokinetics, and in vivo efficacy for specific clinical candidates will be crucial for their continued development and potential translation to the clinic.
References
Methodological & Application
Synthesis of Fluoroglycosylated Fluoroindolocarbazoles: A Detailed Protocol for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fluoroglycosylated fluoroindolocarbazoles represent a novel class of compounds with significant potential in drug discovery, particularly in the development of anti-cancer agents. The strategic incorporation of fluorine atoms into both the indolocarbazole core and the glycosyl moiety can profoundly influence the molecule's pharmacological properties. Fluorination is known to enhance metabolic stability, improve binding affinity to target proteins, and modulate the electronic characteristics of the molecule, potentially leading to increased efficacy and a better pharmacokinetic profile.[1][2]
Indolocarbazole alkaloids, such as rebeccamycin and staurosporine, are naturally occurring compounds that exhibit a wide range of biological activities, including the inhibition of protein kinases and topoisomerase I, both of which are crucial targets in cancer therapy.[3][4][5][6] By systematically modifying the indolocarbazole scaffold with fluorinated glycosides, researchers can explore new chemical spaces and develop analogs with improved therapeutic indices.[7] The synthesis of these complex molecules requires a multi-step approach involving the formation of the indolocarbazole core, selective fluorination, and stereocontrolled glycosylation.
This document provides a detailed protocol for the synthesis of fluoroglycosylated fluoroindolocarbazoles, drawing from established methodologies for indolocarbazole synthesis, electrophilic fluorination, and the preparation and coupling of fluorinated sugar donors. The presented workflow is designed to be a comprehensive guide for researchers aiming to synthesize and evaluate these promising compounds for therapeutic applications.
Synthetic Strategy Overview
The overall synthetic strategy is a convergent approach, involving the separate synthesis of a fluoroindolocarbazole aglycone and a fluorinated glycosyl donor, followed by their coupling to yield the final product.
Caption: General workflow for the synthesis of fluoroglycosylated fluoroindolocarbazoles.
Experimental Protocols
I. Synthesis of the Fluoroindolocarbazole Aglycone
A. Formation of the Indolocarbazole Core via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydro-β-carbolines, which can be further oxidized to form the indolocarbazole core.[8][9][10]
-
Reaction Setup: To a solution of tryptamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add the desired aldehyde or ketone (1.1 eq).
-
Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid or scandium triflate).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Oxidation to Indolocarbazole: The resulting tetrahydro-β-carboline can be oxidized to the fully aromatic indolocarbazole using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂). Dissolve the tetrahydro-β-carboline in a suitable solvent (e.g., dioxane or toluene) and add the oxidizing agent (2-3 eq). Reflux the mixture until the starting material is consumed (monitored by TLC). Cool the reaction mixture, filter off the solid residue, and concentrate the filtrate. Purify the crude indolocarbazole by column chromatography.
B. Electrophilic Fluorination of the Indolocarbazole Core
Electrophilic fluorinating agents such as Selectfluor® are commonly used for the direct fluorination of electron-rich aromatic systems like indoles.[2][11][12][13][14]
-
Reaction Setup: Dissolve the indolocarbazole aglycone (1.0 eq) in a suitable solvent (e.g., acetonitrile or dimethylformamide).
-
Addition of Fluorinating Agent: Add Selectfluor® (1.1-2.2 eq) portion-wise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (up to 80 °C) for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude fluoroindolocarbazole by column chromatography.
II. Synthesis of the Fluorinated Glycosyl Donor
A. Preparation of a Fluorinated Sugar
The synthesis of 2-deoxy-2-fluoro glycosides is a key step.[15] These can be prepared from readily available glycals.
-
Fluorination of a Glycal: Dissolve the protected glycal (e.g., tri-O-acetyl-D-glucal) in an appropriate solvent like dichloromethane. Add an electrophilic fluorinating agent (e.g., Selectfluor®) and a suitable catalyst if required. Stir at room temperature until the reaction is complete.
-
Workup and Purification: Quench the reaction and purify the resulting fluorinated sugar derivative by column chromatography.
B. Activation of the Fluorinated Sugar
The fluorinated sugar is then converted into a suitable glycosyl donor, such as a glycosyl halide or a trichloroacetimidate.
-
Formation of a Glycosyl Halide: Treat the protected fluorinated sugar with a halogenating agent (e.g., HBr in acetic acid for a glycosyl bromide) at 0 °C.
-
Workup: After the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent. Dry and concentrate the organic phase to obtain the crude glycosyl halide, which is often used immediately in the next step.
III. Glycosylation and Deprotection
A. Glycosylation of the Fluoroindolocarbazole Aglycone
The coupling of the fluoroindolocarbazole aglycone with the fluorinated glycosyl donor is a critical step.
-
Reaction Setup: Dissolve the fluoroindolocarbazole aglycone (1.0 eq) and the fluorinated glycosyl donor (1.2-1.5 eq) in an anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).
-
Promoter Addition: Add a suitable promoter, such as a silver salt (e.g., silver triflate) for glycosyl halides or a Lewis acid (e.g., trimethylsilyl triflate) for glycosyl trichloroacetimidates, at a low temperature (e.g., -78 °C or 0 °C).
-
Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir until the aglycone is consumed (monitored by TLC).
-
Workup and Purification: Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the protected fluoroglycosylated fluoroindolocarbazole by column chromatography.
B. Deprotection
The final step involves the removal of all protecting groups from the sugar and the indolocarbazole core.
-
Deprotection Conditions: The choice of deprotection conditions depends on the protecting groups used. For example, acetyl groups can be removed under basic conditions (e.g., sodium methoxide in methanol), while benzyl groups can be cleaved by catalytic hydrogenation.
-
Workup and Purification: After the deprotection is complete, neutralize the reaction mixture if necessary and remove the solvent. Purify the final fluoroglycosylated fluoroindolocarbazole by preparative HPLC or crystallization.
Data Presentation
Table 1: Representative Yields for the Synthesis of a Fluoroindolocarbazole Aglycone
| Step | Reaction | Reagents and Conditions | Typical Yield (%) |
| 1 | Pictet-Spengler Reaction | Tryptamine, Aldehyde, TFA, CH₂Cl₂, rt | 70-90 |
| 2 | Oxidation | DDQ, Toluene, Reflux | 50-70 |
| 3 | Electrophilic Fluorination | Selectfluor®, Acetonitrile, 80 °C | 40-60 |
Table 2: Representative Yields for the Synthesis of a Fluorinated Glycosyl Donor
| Step | Reaction | Reagents and Conditions | Typical Yield (%) |
| 1 | Glycal Fluorination | Tri-O-acetyl-D-glucal, Selectfluor®, CH₂Cl₂, rt | 60-80 |
| 2 | Glycosyl Halide Formation | HBr/AcOH, 0 °C | 85-95 (crude) |
Table 3: Representative Yields for Glycosylation and Deprotection
| Step | Reaction | Reagents and Conditions | Typical Yield (%) |
| 1 | Glycosylation | AgOTf, CH₂Cl₂, -78 °C to rt | 50-70 |
| 2 | Deprotection (e.g., Zemplén) | NaOMe, MeOH, rt | 80-95 |
Signaling Pathway
Indolocarbazoles are known to interfere with cellular signaling pathways, primarily by inhibiting protein kinases. The introduction of fluorine can modulate this activity.
Caption: Inhibition of protein kinase signaling by fluoroglycosylated fluoroindolocarbazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. Combinatorial biosynthesis of antitumor indolocarbazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis and biological evaluation of rebeccamycin analogues modified at the imide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and molecular modeling studies of rebeccamycin analogues modified in the carbohydrate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production, isolation and structure determination of novel fluoroindolocarbazoles from Saccharothrix aerocolonigenes ATCC 39243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 13. brynmawr.edu [brynmawr.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Probing the Anticancer Potential of Fluoroindolocarbazoles: Application Notes and Protocols for Topoisomerase I Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for performing topoisomerase I (Topo I) inhibition assays, with a specific focus on the evaluation of fluoroindolocarbazole derivatives. Fluoroindolocarbazoles are a promising class of synthetic compounds that have garnered significant interest in oncology research due to their potent anti-tumor activities. A primary mechanism of action for many of these compounds is the inhibition of human Topo I, an essential enzyme involved in DNA replication, transcription, and repair.
Introduction to Topoisomerase I and Fluoroindolocarbazole Inhibitors
DNA topoisomerase I is a critical nuclear enzyme that alleviates torsional stress in DNA by introducing transient single-strand breaks. This process is vital for various cellular functions, and its inhibition can lead to the accumulation of DNA damage and subsequent cell death, making it an attractive target for cancer therapy.
Fluoroindolocarbazoles represent a class of non-camptothecin Topo I inhibitors. Unlike camptothecin and its derivatives, which stabilize the covalent Topo I-DNA cleavage complex (acting as "poisons"), some indolocarbazole derivatives can act as catalytic inhibitors, preventing the enzyme from binding to or cleaving the DNA substrate. Understanding the specific mechanism of inhibition is crucial for the development of novel and effective anticancer drugs.
Key Experimental Protocols
The most common and reliable method for assessing the inhibitory activity of compounds against Topo I is the DNA relaxation assay. This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by the enzyme. Inhibitors of Topo I will prevent this relaxation in a dose-dependent manner.
Protocol: Topoisomerase I DNA Relaxation Assay
This protocol is designed for a gel-based analysis of Topo I activity.
Materials:
-
Human Topoisomerase I (e.g., recombinant human Topo I)
-
Supercoiled plasmid DNA (e.g., pBR322 or similar)
-
10x Topo I Assay Buffer: 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol
-
Fluoroindolocarbazole compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Control Topo I inhibitor (e.g., Camptothecin)
-
Nuclease-free water
-
5x Stop Solution/Loading Dye: 2.5% SDS, 25% glycerol, 0.125% bromophenol blue
-
1% Agarose gel in 1x TAE or TBE buffer
-
Ethidium bromide or a safer DNA stain
-
UV transilluminator and gel imaging system
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. A typical 20 µL reaction mixture consists of:
-
2 µL of 10x Topo I Assay Buffer
-
1 µL of supercoiled plasmid DNA (0.25 µg/µL)
-
1 µL of the fluoroindolocarbazole compound at various concentrations (or solvent control)
-
x µL of nuclease-free water to bring the volume to 19 µL.
-
-
Include the following controls:
-
No Enzyme Control: Supercoiled DNA with no Topo I.
-
Enzyme Activity Control: Supercoiled DNA with Topo I and solvent.
-
Positive Control: Supercoiled DNA with Topo I and a known inhibitor (e.g., Camptothecin).
-
-
-
Enzyme Addition:
-
Add 1 µL of human Topoisomerase I (typically 1-2 units) to each reaction tube, except for the "No Enzyme Control".
-
Gently mix the contents by flicking the tube.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 5 µL of 5x Stop Solution/Loading Dye to each tube and mix thoroughly.
-
-
Agarose Gel Electrophoresis:
-
Load the entire reaction mixture into the wells of a 1% agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the supercoiled and relaxed DNA bands are well-separated.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide (or a safer alternative) for 15-30 minutes.
-
Destain the gel in water for 10-20 minutes.
-
Visualize the DNA bands using a UV transilluminator and capture an image.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software. The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Relaxed DNA in sample / Relaxed DNA in enzyme control)] x 100
-
Data Presentation: Inhibitory Activity of Fluoroindolocarbazole Derivatives
The inhibitory potential of different fluoroindolocarbazole compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the Topo I inhibitory activity of a series of fluoroindolocarbazole derivatives.
| Compound | R1 | R2 | R3 | R4 | Topo I IC50 (µM) |
| 1 | H | H | H | H | > 100 |
| 2 | F | H | H | H | 15 |
| 3 | H | F | H | H | 20 |
| 4 | F | F | H | H | 1.5 |
| 5 | F | F | Cl | H | 0.8 |
| 6 | F | F | H | Cl | 1.2 |
| BMS-251873 | F | F | (complex side chain) | H | 0.1 |
| Camptothecin | - | - | - | - | 0.5 |
Data compiled from medicinal chemistry literature. The specific structures of the R groups are detailed in the original publications.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Topoisomerase I DNA relaxation assay.
Caption: Workflow of the Topoisomerase I DNA Relaxation Assay.
Mechanism of Topoisomerase I Inhibition by Fluoroindolocarbazoles
This diagram illustrates the general mechanism of Topoisomerase I and how fluoroindolocarbazole inhibitors interfere with its function.
Caption: Mechanism of Topoisomerase I and its inhibition.
Application Notes and Protocols for Murine Xenograft Models in Evaluating Fluoroindolocarbazole Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroindolocarbazoles represent a promising class of anti-cancer compounds that primarily function as topoisomerase I inhibitors. Murine xenograft models are indispensable tools in the preclinical evaluation of these agents, providing critical insights into their in vivo efficacy, toxicity, and pharmacokinetic/pharmacodynamic profiles. This document provides detailed application notes and standardized protocols for establishing and utilizing murine xenograft models to test the therapeutic potential of novel fluoroindolocarbazole derivatives.
Data Presentation
Table 1: In Vivo Antitumor Activity of LCS-1269
The following table summarizes the in vivo antitumor efficacy of the novel glycosylated indolocarbazole derivative, LCS-1269, in various murine tumor models. This compound has demonstrated significant tumor growth inhibition.[1]
| Tumor Model | Administration Route | Dosing Regimen | Outcome | Reference |
| Transferable Solid Murine Tumors | Not Specified | Not Specified | Most pronounced tumor growth inhibition compared to other synthesized indolocarbazole derivatives. | [1] |
| Non-Solid Murine Tumors | Not Specified | Not Specified | Most pronounced tumor growth inhibition compared to other synthesized indolocarbazole derivatives. | [1] |
| Human Colon Cancer SW620 Xenograft | Not Specified | Not Specified | Strong suppression of tumor growth. | [1] |
Note: Specific dosing regimens and quantitative tumor growth inhibition data were not available in the cited literature.
Table 2: In Vitro Cytotoxicity of LCS-1269
The half-maximal inhibitory concentration (IC50) values for LCS-1269 across a panel of human cancer cell lines and non-tumor cell lines are presented below. These data highlight the compound's potent and selective cytotoxic activity against cancerous cells.[1][2]
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | >10 |
| HCT-116 | Colorectal Carcinoma | ~1.5 |
| A549 | Lung Carcinoma | ~2.0 |
| Immortalized Breast Cells | Non-tumor | >10 |
| Normal Embryonic Fibroblasts | Non-tumor | >10 |
| U251 | Glioblastoma | 1.2[2] |
| HT29 | Colorectal Adenocarcinoma | Not specified, but LCS-1208 showed 0.13 µM[2] |
| K562 | Chronic Myelogenous Leukemia | > Solubility Limit[2] |
| Granta-519 | B-cell Lymphoma | < 10[2] |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Human Tumor Xenografts
This protocol details the procedure for establishing human tumor xenografts in immunocompromised mice, a crucial first step for in vivo efficacy studies.
Materials:
-
Human cancer cell lines (e.g., SW620, HCT-116)
-
Immunocompromised mice (e.g., athymic nude, SCID)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
-
Animal housing and husbandry equipment compliant with institutional guidelines
Procedure:
-
Cell Culture: Culture human cancer cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in serum-free medium or PBS.
-
-
Cell Counting and Viability:
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Cell viability should be >95%.
-
-
Preparation of Cell Inoculum:
-
Adjust the cell concentration to the desired density (e.g., 2 x 10^7 cells/mL) in a 1:1 mixture of serum-free medium and Matrigel®. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to the approved institutional animal care and use committee (IACUC) protocol.
-
Inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: V = (L x W^2) / 2, where L is the length and W is the width.
-
Randomize the animals into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: In Vivo Efficacy Assessment of Fluoroindolocarbazoles
This protocol outlines the procedure for evaluating the antitumor activity of a fluoroindolocarbazole compound in established xenograft models.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
Fluoroindolocarbazole compound (e.g., LCS-1269)
-
Vehicle control (e.g., sterile saline, DMSO/saline mixture)
-
Dosing syringes and needles appropriate for the route of administration
-
Calipers
-
Analytical balance
Procedure:
-
Drug Preparation:
-
Prepare the fluoroindolocarbazole compound and the vehicle control under sterile conditions. The formulation will depend on the solubility and stability of the compound.
-
-
Drug Administration:
-
Administer the compound or vehicle to the randomized mice according to the planned dosing schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, intravenous, oral).
-
Dose levels should be determined from prior maximum tolerated dose (MTD) studies.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each measurement time point.
-
Determine the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Monitor and record animal survival. Perform Kaplan-Meier survival analysis.
-
-
Endpoint:
-
Euthanize the animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tumors and major organs can be harvested for further analysis (e.g., histology, biomarker analysis).
-
Mandatory Visualizations
Signaling Pathway of Fluoroindolocarbazole Action
Fluoroindolocarbazoles exert their anticancer effects primarily through the inhibition of Topoisomerase I, a key enzyme in DNA replication and transcription. This inhibition leads to the accumulation of DNA single-strand breaks, which are converted to cytotoxic double-strand breaks during DNA replication. This DNA damage triggers cell cycle arrest and ultimately leads to apoptosis. Furthermore, some indolocarbazole derivatives have been shown to modulate other critical signaling pathways, such as the AKT/mTOR and ERK pathways, and may also inhibit the kinase activity of Topoisomerase I, contributing to their pleiotropic anti-cancer effects.[1][3]
Caption: Proposed signaling pathways of fluoroindolocarbazole anti-cancer activity.
Experimental Workflow for Efficacy Testing
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of a fluoroindolocarbazole compound using a murine xenograft model.
Caption: Workflow for in vivo efficacy testing of fluoroindolocarbazoles.
References
- 1. A novel glycosylated indolocarbazole derivative LCS1269 effectively inhibits growth of human cancer cells in vitro and in vivo through driving of both apoptosis and senescence by inducing of DNA damage and modulating of AKT/mTOR/S6K and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poisoning of topoisomerase I by an antitumor indolocarbazole drug: stabilization of topoisomerase I-DNA covalent complexes and specific inhibition of the protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Fluoroindolocarbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroindolocarbazole derivatives are a promising class of synthetic compounds with significant potential in drug discovery, primarily due to their cytotoxic and anti-cancer activities. These compounds often act as inhibitors of critical cellular enzymes such as topoisomerases and protein kinases, leading to the induction of apoptosis in cancer cells. The synthesis of these derivatives often results in complex mixtures containing the desired product, isomers, and other impurities. Therefore, efficient purification is paramount to obtaining highly pure compounds for biological screening and further development.
High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purification of synthetic compounds. This document provides detailed application notes and protocols for the preparative HPLC purification of fluoroindolocarbazole derivatives, along with an overview of their mechanism of action.
Data Presentation: HPLC Purification Parameters
The successful purification of fluoroindolocarbazole derivatives by preparative HPLC relies on the careful optimization of several key parameters. The following tables summarize typical starting conditions for analytical method development and the scaled-up parameters for preparative purification.
Table 1: Analytical HPLC Method Development Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 320 nm |
| Injection Volume | 5-20 µL |
| Column Temperature | 30 °C |
Table 2: Preparative HPLC Scale-Up Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, 21.2 x 250 mm, 5-10 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10-90% B over 30-40 minutes (adjusted to maintain resolution) |
| Flow Rate | 20-40 mL/min (scaled from analytical) |
| Detection | UV at 254 nm and 320 nm (with preparative flow cell) |
| Injection Volume | 1-5 mL (of concentrated sample) |
| Column Temperature | Ambient to 30 °C |
Experimental Protocols
I. Analytical Method Development
Objective: To develop a robust analytical HPLC method for the separation of the target fluoroindolocarbazole derivative from impurities.
Materials:
-
Fluoroindolocarbazole derivative crude sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Analytical HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude sample in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water.
-
Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition (e.g., 10% B) for at least 15 minutes.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample.
-
Run the gradient and acquire data for at least 25 minutes.
-
-
Method Optimization:
-
Analyze the chromatogram for the resolution of the target peak from impurities.
-
If necessary, adjust the gradient slope, initial and final mobile phase compositions, and flow rate to optimize the separation.
-
II. Preparative HPLC Purification
Objective: To purify the target fluoroindolocarbazole derivative from the crude mixture using the optimized analytical method as a basis for scaling up.
Materials:
-
Crude fluoroindolocarbazole derivative sample
-
HPLC-grade solvents (large volumes)
-
Trifluoroacetic acid (TFA)
-
Preparative HPLC system with a fraction collector
-
Preparative C18 reverse-phase column (e.g., 21.2 x 250 mm, 10 µm)
Procedure:
-
Scale-Up Calculations:
-
Based on the analytical method, calculate the preparative flow rate and gradient time. A general rule is to scale the flow rate proportionally to the cross-sectional area of the preparative column compared to the analytical column.
-
The gradient time should be adjusted to maintain a similar number of column volumes of mobile phase as the analytical method to preserve the separation.
-
-
Sample Preparation: Dissolve the crude sample in the minimal amount of a strong solvent (e.g., DMSO) and then dilute with the initial mobile phase composition until the sample is fully dissolved. The final concentration can be significantly higher than in the analytical run.
-
System Preparation:
-
Install the preparative column and equilibrate the system with the initial mobile phase composition at the calculated preparative flow rate.
-
-
Purification Run:
-
Inject the prepared sample onto the column.
-
Run the scaled-up gradient method.
-
Monitor the separation using the UV detector.
-
-
Fraction Collection:
-
Set the fraction collector to collect peaks based on a threshold UV signal or time windows corresponding to the elution of the target compound.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pool the pure fractions.
-
-
Solvent Removal: Remove the HPLC solvents from the pooled fractions, typically by rotary evaporation or lyophilization, to obtain the purified fluoroindolocarbazole derivative.
Mechanism of Action and Signaling Pathways
Fluoroindolocarbazole derivatives often exert their biological effects by targeting key enzymes involved in cell proliferation and survival. The two primary mechanisms are the inhibition of topoisomerases and protein kinases, both of which can lead to the induction of apoptosis.
Topoisomerase Inhibition Pathway
Topoisomerases are enzymes that regulate the topology of DNA. By inhibiting these enzymes, fluoroindolocarbazole derivatives can lead to the accumulation of DNA strand breaks, which triggers a DNA damage response and ultimately apoptosis.
Caption: Topoisomerase inhibition by fluoroindolocarbazole derivatives.
Protein Kinase Inhibition Pathway
Many fluoroindolocarbazole derivatives are potent inhibitors of various protein kinases that are crucial for cell signaling pathways regulating growth, proliferation, and survival. By blocking these kinases, the compounds can disrupt these pathways and induce apoptosis.
Caption: Protein kinase inhibition by fluoroindolocarbazole derivatives.
Experimental Workflow
The overall process from crude sample to purified product can be visualized in the following workflow diagram.
Caption: Overall workflow for HPLC purification.
Application Notes and Protocols for Determining IC50 Values of Fluoroindolocarbazoles using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroindolocarbazoles are a class of synthetic compounds that have garnered significant interest in drug discovery due to their potent biological activities, particularly as kinase inhibitors. Determining the half-maximal inhibitory concentration (IC50) of these compounds is a critical step in evaluating their potency and selectivity. This document provides detailed application notes and protocols for determining the IC50 values of fluoroindolocarbazoles using common cell-based assays.
Indolocarbazoles, the parent compounds of fluoroindolocarbazoles, are known to target a variety of protein kinases, with a notable specificity for Protein Kinase C (PKC) isozymes.[1][2][3] PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[4] Dysregulation of PKC activity is implicated in numerous diseases, including cancer, making it an important therapeutic target. By inhibiting PKC, fluoroindolocarbazoles can modulate these signaling cascades, leading to cytotoxic or cytostatic effects on cancer cells.
This application note will focus on three widely used cell viability assays to determine the IC50 values of fluoroindolocarbazoles: the MTT, MTS, and CellTiter-Glo® assays. These assays are robust, high-throughput compatible, and rely on different cellular metabolic indicators to assess cell viability.
Data Presentation
The following tables summarize hypothetical IC50 values of three distinct fluoroindolocarbazole compounds (FICZ-1, FICZ-2, and FICZ-3) against a panel of cancer cell lines. This data is representative of typical results obtained from the described cell-based assays.
Table 1: IC50 Values (µM) of Fluoroindolocarbazoles Determined by MTT Assay
| Cell Line | Tissue of Origin | FICZ-1 | FICZ-2 | FICZ-3 |
| MCF-7 | Breast Adenocarcinoma | 2.5 | 5.1 | 10.8 |
| HT-29 | Colorectal Adenocarcinoma | 1.8 | 3.9 | 8.5 |
| A549 | Lung Carcinoma | 3.2 | 7.3 | 15.2 |
| U251 | Glioblastoma | 0.9 | 2.1 | 5.6 |
Table 2: IC50 Values (µM) of Fluoroindolocarbazoles Determined by MTS Assay
| Cell Line | Tissue of Origin | FICZ-1 | FICZ-2 | FICZ-3 |
| MCF-7 | Breast Adenocarcinoma | 2.7 | 5.5 | 11.2 |
| HT-29 | Colorectal Adenocarcinoma | 2.0 | 4.1 | 8.9 |
| A549 | Lung Carcinoma | 3.5 | 7.8 | 15.9 |
| U251 | Glioblastoma | 1.1 | 2.4 | 5.9 |
Table 3: IC50 Values (µM) of Fluoroindolocarbazoles Determined by CellTiter-Glo® Assay
| Cell Line | Tissue of Origin | FICZ-1 | FICZ-2 | FICZ-3 |
| MCF-7 | Breast Adenocarcinoma | 2.3 | 4.8 | 10.1 |
| HT-29 | Colorectal Adenocarcinoma | 1.6 | 3.5 | 8.0 |
| A549 | Lung Carcinoma | 2.9 | 6.9 | 14.7 |
| U251 | Glioblastoma | 0.8 | 1.9 | 5.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Fluoroindolocarbazole compounds
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the fluoroindolocarbazole compounds in culture medium. A typical starting concentration is 100 µM with 2-fold dilutions.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Protocol 2: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
This is another colorimetric assay that is similar to the MTT assay. The MTS tetrazolium compound is reduced by viable cells to generate a colored formazan product that is soluble in the cell culture medium, eliminating the need for a solubilization step.
Materials:
-
Fluoroindolocarbazole compounds
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTS reagent (combined with an electron coupling reagent, e.g., PMS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.
-
MTS Reagent Addition:
-
Add 20 µL of the combined MTS/PMS solution to each well.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Follow step 6 from the MTT Assay Protocol.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The assay generates a luminescent signal that is proportional to the amount of ATP present.
Materials:
-
Fluoroindolocarbazole compounds
-
Cancer cell lines of interest
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the fluoroindolocarbazole compounds and treat the cells as described in the MTT assay protocol.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
-
Incubation and Lysis:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the simplified Protein Kinase C (PKC) signaling pathway, a common target for indolocarbazole compounds. Fluoroindolocarbazoles are hypothesized to inhibit PKC, thereby affecting downstream cellular processes.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Experimental Workflow Diagram
The diagram below outlines the general workflow for determining the IC50 value of a fluoroindolocarbazole compound using a cell-based assay.
Caption: General experimental workflow for IC50 determination.
References
- 1. A cell-based reporter assay for the identification of protein kinase C activators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase C (PKC) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for In Vivo Antitumor Studies of Fluoroindolocarbazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting in vivo antitumor studies of fluoroindolocarbazoles. These compounds represent a promising class of anticancer agents, and rigorous preclinical evaluation is crucial for their clinical translation.
Introduction to Fluoroindolocarbazoles
Fluoroindolocarbazoles are synthetic derivatives of indolocarbazoles, a class of naturally occurring alkaloids. Their primary mechanism of antitumor activity is the inhibition of topoisomerase I, a key enzyme involved in DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, fluoroindolocarbazoles lead to the accumulation of single-strand DNA breaks, which subsequently can be converted to double-strand breaks during DNA replication. This DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][2][3]
Key Signaling Pathway: Topoisomerase I Inhibition-Induced Apoptosis
The antitumor effect of fluoroindolocarbazoles is mediated through the induction of DNA damage and subsequent activation of apoptotic signaling pathways. The diagram below illustrates the key steps in this process.
Caption: Topoisomerase I Inhibition Pathway.
Quantitative Data Summary
The following tables summarize the in vivo antitumor efficacy of representative fluoroindolocarbazole compounds, LCS-1208 and LCS-1269, in various murine tumor models.
Table 1: In Vivo Antitumor Activity of LCS-1208
| Tumor Model | Animal Strain | Treatment Regimen | Total Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |
| P-388 (lymphocytic leukemia) | Not Specified | Intraperitoneal injection | 110 | 74-75% | [4] |
| LLC (Lewis lung carcinoma) | Not Specified | Not Specified | Not Specified | High | [5] |
| B-16 (melanoma) | Not Specified | Not Specified | Not Specified | High | [5] |
Table 2: In Vivo Antitumor Activity of LCS-1269
| Tumor Model | Animal Strain | Route of Administration | Dosing Schedule | Total Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Increase in Lifespan (ILS) | Reference |
| B-16 Melanoma | F1 hybrid (C57Bl/6 x DBA/2) | Intravenous (single dose) | Single dose | 100 | 98-82% | 24% | [6][7] |
| B-16 Melanoma | F1 hybrid (C57Bl/6 x DBA/2) | Intravenous (single dose) | Single dose | 120 | 95-77% | 24% | [6][7] |
| Lewis Lung Carcinoma (LLC) | C57BL/6 | Intravenous | 70 mg/kg, daily for 5 days | 350 | 96-77% | Not Reported | [6][7] |
| Colon Adenocarcinoma (CAC) | Balb/c | Intravenous | 80 mg/kg, daily for 5 days | 400 | 89-88% | 36% | [8][9] |
| Colon Adenocarcinoma (CAC) | Balb/c | Intravenous | 90 mg/kg, daily for 5 days | 450 | 86-84% | 54% | [8][9] |
| SW620 Human Colon Cancer Xenograft | Balb/c nude | Intraperitoneal | 90 mg/kg, daily for 5 days | 450 | 72.9-71.0% | Not Reported | [8] |
| Glioblastoma Xenograft | Nude mice | Not Specified | Not Specified | Not Specified | Strong suppression | Not Reported | [10][11] |
Experimental Protocols
A generalized experimental workflow for in vivo antitumor studies of fluoroindolocarbazoles is depicted below.
Caption: In Vivo Antitumor Study Workflow.
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice, a widely used method for evaluating the efficacy of anticancer agents.
Materials:
-
Human cancer cell line of interest (e.g., SW620 for colon cancer)
-
Appropriate cell culture medium and supplements (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can enhance tumor take rate)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).
-
-
Cell Preparation for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a small volume of sterile PBS or a 1:1 mixture of PBS and Matrigel®.
-
The final cell concentration should be adjusted to allow for the injection of the desired number of cells (typically 1 x 10^6 to 1 x 10^7 cells) in a volume of 100-200 µL.
-
Keep the cell suspension on ice until injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Gently lift the skin and subcutaneously inject the cell suspension.
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
Monitor the mice until they have fully recovered from anesthesia.
-
Protocol 2: Drug Administration and Tumor Monitoring
This protocol outlines the procedures for administering the fluoroindolocarbazole compound and monitoring tumor growth and animal well-being.
Materials:
-
Fluoroindolocarbazole compound
-
Appropriate vehicle for drug formulation (e.g., saline, DMSO/Cremophor EL/saline mixture)
-
Sterile syringes and needles appropriate for the route of administration
-
Animal balance
-
Calipers
Procedure:
-
Tumor Growth and Randomization:
-
Once tumors become palpable, begin measuring tumor dimensions with calipers 2-3 times per week.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the fluoroindolocarbazole formulation at the desired concentration in the appropriate vehicle.
-
Administer the drug or vehicle control to the respective groups according to the predetermined schedule and route of administration (e.g., intravenous, intraperitoneal, or oral). Dosing will be based on the specific compound and tumor model, as indicated in the data tables.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
The experimental endpoint is typically reached when tumors in the control group reach a maximum allowable size (e.g., 1500-2000 mm³) or when treated animals show signs of significant toxicity.
-
Protocol 3: Endpoint Analysis and Data Interpretation
This protocol details the procedures for sample collection at the end of the study and the analysis of the collected data.
Materials:
-
Euthanasia agent (e.g., CO2, cervical dislocation)
-
Surgical instruments for tumor excision
-
Formalin (10%) or other fixatives for histology
-
Cryovials for snap-freezing tissue samples in liquid nitrogen
Procedure:
-
Euthanasia and Tumor Excision:
-
At the experimental endpoint, euthanize the mice according to approved institutional guidelines.
-
Carefully excise the tumors and record their final weight.
-
-
Tissue Processing:
-
A portion of the tumor can be fixed in 10% formalin for histopathological analysis.
-
Another portion can be snap-frozen in liquid nitrogen and stored at -80°C for molecular analyses (e.g., Western blotting, PCR).
-
Major organs (e.g., liver, kidneys, spleen) can also be collected for toxicity assessment.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Analyze changes in body weight to assess toxicity.
-
If applicable, calculate the Increase in Lifespan (ILS).
-
Perform statistical analysis to determine the significance of the observed differences between treatment and control groups.
-
-
Histopathological Analysis:
-
Formalin-fixed, paraffin-embedded tumor tissues can be sectioned and stained with Hematoxylin and Eosin (H&E) to assess tumor morphology, necrosis, and mitotic index.
-
Immunohistochemistry (IHC) can be performed to analyze the expression of biomarkers related to cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
References
- 1. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRECLINICAL STUDY OF INDOLOCARBAZOLES N-GLYCOSIDES DERIVATIVE LCS-1208 ANTITUMOR ACTIVITY. REPORT I | Kiseleva | Russian Journal of Biotherapy [bioterapevt.elpub.ru]
- 5. Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new indolocarbazole derivative in melanoma and carcinoma lung in vivo treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N-Glycoside of Indolo[2,3-a]pyrrolo[3,4-c]carbazole LCS1269 Exerts Anti-Glioblastoma Effects by G2 Cell Cycle Arrest and CDK1 Activity Modulation: Molecular Docking Studies, Biological Investigations, and ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Glycoside of Indolo[2,3- a]pyrrolo[3,4- c]carbazole LCS1269 Exerts Anti-Glioblastoma Effects by G2 Cell Cycle Arrest and CDK1 Activity Modulation: Molecular Docking Studies, Biological Investigations, and ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Characterization of Fluoroindolocarbazole Compounds
Introduction
Fluoroindolocarbazole compounds represent a significant class of molecules with diverse biological activities, making them promising candidates in drug discovery and development. A thorough analytical characterization is paramount to ensure their identity, purity, and stability. These application notes provide detailed protocols and data presentation guidelines for the comprehensive analysis of fluoroindolocarbazole compounds using state-of-the-art analytical techniques. The methodologies outlined are intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and characterization of these complex molecules.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[1] For fluoroindolocarbazole compounds, reversed-phase HPLC is commonly employed to assess purity, monitor reaction progress, and perform quantitative analysis of the active pharmaceutical ingredient (API).[1][2]
Experimental Protocol: Reversed-Phase HPLC Analysis
This protocol describes a gradient HPLC method for the analysis of a fluoroindolocarbazole derivative.[1][2]
1. Instrumentation and Materials:
- HPLC system with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or UV detector (e.g., Agilent 1200 Series).[2]
- Reversed-phase C18 column (e.g., Zorbax C18, 150 x 3 mm, 3.5 µm particle size).[2]
- Acetonitrile (ACN), HPLC grade.
- Purified water (e.g., Milli-Q).
- Trifluoroacetic acid (TFA), HPLC grade.
- Sample of fluoroindolocarbazole compound.
- Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Mobile Phases:
- Mobile Phase A: To 900 mL of purified water, add 100 mL of acetonitrile and 1 mL of TFA. Mix thoroughly.[1][2]
- Mobile Phase B: To 50 mL of purified water, add 950 mL of acetonitrile and 1 mL of TFA. Mix thoroughly.[1][2]
- Filter both mobile phases through a 0.45 µm membrane filter before use.[1]
3. Chromatographic Conditions:
- Set the column temperature to 40 °C.[1]
- Set the mobile phase flow rate to 0.5 mL/min.[1]
- Set the injection volume to 5 µL.[1]
- Set the UV detection wavelength according to the analyte's maximum absorbance (e.g., 290 nm).[3]
- Establish a gradient elution program as detailed in the data table below.
4. Sample Preparation:
- Accurately weigh and dissolve the fluoroindolocarbazole compound in a suitable solvent (e.g., a mixture of mobile phases or DMSO) to a known concentration (e.g., 1 mg/mL).
- Further dilute the stock solution as required for linearity and quantification studies.
- Filter the final sample solution through a 0.22 µm syringe filter before injecting it into the HPLC system.
5. Data Analysis:
- Integrate the peak area of the analyte.
- For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of standard solutions.
- Determine the concentration of the analyte in the sample from the calibration curve. The linearity of the method should be confirmed by a correlation coefficient (r²) close to 1.0.[1][2]
Data Presentation: HPLC Method Parameters & Validation Summary
| Parameter | Value / Condition | Reference |
| Column | Zorbax C18 (150 x 3 mm, 3.5 µm) | [2] |
| Mobile Phase A | 90% Water, 10% ACN, 0.1% TFA | [1][2] |
| Mobile Phase B | 5% Water, 95% ACN, 0.1% TFA | [1][2] |
| Flow Rate | 0.5 mL/min | [1] |
| Column Temperature | 40 °C | [1] |
| Injection Volume | 5 µL | [1] |
| Detection | DAD at 290 nm | [3] |
| Gradient Program | 0-6.4 min: 0% B to 100% B | [2] |
| Run Time | ~7 minutes | [1] |
| Retention Time | ~3.9 - 4.0 min | [1] |
| Linearity (r²) | 0.9998 | [1][2] |
| Precision (Repeatability) | Relative error of the mean: 1.49% | [2] |
Workflow Diagram: HPLC Method Development
Caption: Workflow for HPLC method development and validation.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Metabolite Identification
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for identifying fluoroindolocarbazole compounds and their metabolites.[4] Electrospray ionization (ESI) is a common technique used to generate ions for MS analysis.[5]
Experimental Protocol: LC-MS/MS Analysis
This protocol is designed for the identification and structural characterization of fluoroindolocarbazole compounds and potential metabolites in biological matrices.[4][6]
1. Instrumentation and Materials:
- UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap).
- C18 column suitable for LC-MS analysis.
- Mobile phases similar to HPLC, but using volatile modifiers like formic acid instead of TFA where MS sensitivity is a concern.
- Biological matrix (e.g., liver S9 fraction, plasma) for metabolism studies.[4]
- Solid-phase extraction (SPE) cartridges for sample cleanup if necessary.
2. Chromatographic Conditions:
- Use a gradient similar to the HPLC method, optimized for the separation of the parent compound and its expected metabolites.
- Mobile phases are typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Negative ion mode has been shown to be effective for some carbazole derivatives.[4]
- Full Scan (MS1): Acquire data over a mass range appropriate for the parent compound and its expected metabolites (e.g., m/z 100-1000).
- Tandem MS (MS/MS or MS2): Perform fragmentation of the parent ion and other ions of interest to obtain structural information. Use collision-induced dissociation (CID) at varying collision energies.
- Data Acquisition: Use data-dependent acquisition (DDA) to automatically trigger MS/MS scans on the most abundant ions from the full scan.
4. Sample Preparation (for Metabolite ID):
- Incubate the fluoroindolocarbazole compound with a metabolically active system (e.g., rat liver S9 fraction).[4]
- Stop the reaction by adding a cold organic solvent like acetonitrile.
- Centrifuge to precipitate proteins.
- Evaporate the supernatant and reconstitute in the initial mobile phase for injection.
5. Data Analysis:
- Extract ion chromatograms for the expected masses of the parent drug and its metabolites (e.g., +16 Da for hydroxylation).[4]
- Analyze the MS/MS fragmentation patterns to propose structures for the metabolites.
- Utilize software for metabolite identification and comparison with in silico fragmentation databases.[7]
Data Presentation: LC-MS Parameters
| Parameter | Value / Condition | Reference |
| LC System | UPLC/HPLC | [8] |
| Column | C18 Reversed-Phase | [4] |
| Mobile Phase A | Water + 0.1% Formic Acid | General Practice |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | General Practice |
| Ionization Source | Electrospray Ionization (ESI) | [5] |
| Ionization Mode | Negative or Positive | [4] |
| Acquisition Mode | Full Scan (MS1) & Data-Dependent MS/MS | General Practice |
| Mass Analyzer | TOF, Orbitrap, or Triple Quadrupole | [9] |
| Collision Gas | Argon or Nitrogen | General Practice |
| Expected Modifications | Hydroxylation (+16 Da), Dihydroxylation (+32 Da) | [4] |
Diagram: Metabolite Identification Workflow
References
- 1. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 2. public.pensoft.net [public.pensoft.net]
- 3. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of in vitro metabolites of the aryl hydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole by liquid chromatography-mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijsra.net [ijsra.net]
Application Notes and Protocols: DNA Cleavage Assay with Fluoroindolocarbazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroindolocarbazoles are a class of synthetic organic compounds that have garnered significant interest in oncology research due to their potent anti-tumor activities. Many of these compounds exert their cytotoxic effects by targeting essential cellular enzymes, particularly DNA topoisomerases. Topoisomerase I is a vital enzyme that relaxes DNA supercoiling during replication and transcription by introducing transient single-strand breaks. Fluoroindolocarbazoles can act as topoisomerase I poisons, stabilizing the covalent complex between the enzyme and the cleaved DNA strand. This prevents the re-ligation of the DNA, leading to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis.
This document provides a detailed protocol for a DNA cleavage assay to evaluate the efficacy of fluoroindolocarbazoles as topoisomerase I inhibitors. The assay is designed to quantify the ability of these compounds to induce topoisomerase I-mediated DNA cleavage.
Signaling Pathway: Mechanism of Action
Fluoroindolocarbazoles, like other indolocarbazole derivatives, function by trapping the topoisomerase I (Top1) cleavable complex. The enzyme first binds to DNA and creates a single-strand nick, forming a covalent bond between a tyrosine residue in its active site and the 3'-phosphate of the cleaved DNA strand. The inhibitor then intercalates into the DNA at the cleavage site and stabilizes this transient complex. This prevents the subsequent re-ligation of the DNA strand, leading to an accumulation of single-strand breaks, which are converted to cytotoxic double-strand breaks during DNA replication.
Caption: Mechanism of Topoisomerase I Inhibition by Fluoroindolocarbazoles.
Experimental Protocols
Topoisomerase I-Mediated DNA Cleavage Assay
This protocol is adapted from established methods for identifying topoisomerase I inhibitors.[1][2] It utilizes a 3'-radiolabeled DNA substrate to visualize and quantify drug-induced DNA cleavage.
Materials and Reagents:
-
Enzyme: Purified human recombinant Topoisomerase I (e.g., from Invitrogen or supplied by a core facility).
-
DNA Substrate: A 100-200 base pair DNA fragment with a high-affinity Top1 cleavage site. Alternatively, supercoiled plasmid DNA (e.g., pBR322) can be used.[3]
-
Radionucleotide: [α-³²P]dCTP for 3'-end labeling of the DNA substrate.
-
Enzymes for Labeling: Terminal deoxynucleotidyl transferase (TdT).
-
Test Compound: Fluoroindolocarbazole derivative dissolved in DMSO.
-
Positive Control: Camptothecin (CPT) or its derivatives (e.g., topotecan).[4]
-
Reaction Buffer (10X): 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, and 150 µg/mL BSA.
-
Stop Solution: 0.5% Sodium Dodecyl Sulfate (SDS), 0.1 mg/mL Proteinase K.
-
Formamide Loading Dye: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
-
Denaturing Polyacrylamide Gel: 16-20% acrylamide, 7 M urea, in TBE buffer.
-
TBE Buffer (10X): 0.89 M Tris base, 0.89 M boric acid, 20 mM EDTA.
Experimental Workflow:
Caption: Experimental Workflow for DNA Cleavage Assay.
Step-by-Step Protocol:
-
DNA Substrate Preparation: a. Prepare a 100-200 bp DNA fragment containing a known Top1 cleavage site. b. Label the 3'-end of the DNA fragment with [α-³²P]dCTP using terminal deoxynucleotidyl transferase according to the manufacturer's protocol. c. Purify the labeled DNA substrate to remove unincorporated nucleotides.
-
Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture with a final volume of 20 µL. b. Add the following components in order: sterile water, 2 µL of 10X reaction buffer, approximately 2 nM of 3'-radiolabeled DNA substrate. c. Add the fluoroindolocarbazole test compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO vehicle control, a "no enzyme" control, and a positive control (e.g., 1 µM Camptothecin).
-
Enzyme Reaction: a. Initiate the reaction by adding purified Topoisomerase I (1-2 units). b. Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: a. Stop the reaction by adding 2 µL of stop solution (0.5% SDS and 0.1 mg/mL Proteinase K). b. Incubate at 37°C for an additional 30 minutes to digest the enzyme.
-
Sample Preparation for Electrophoresis: a. Add an equal volume (22 µL) of formamide loading dye to each reaction. b. Heat the samples at 95°C for 5 minutes to denature the DNA. c. Immediately place the samples on ice.
-
Gel Electrophoresis: a. Load the samples onto a 16-20% denaturing polyacrylamide gel. b. Run the gel in 1X TBE buffer until the bromophenol blue dye reaches the bottom of the gel.
-
Data Analysis: a. Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography. b. Quantify the band intensities for the full-length DNA and the cleavage products using densitometry software (e.g., ImageQuant). c. Calculate the percentage of DNA cleavage using the following formula: % Cleavage = [Intensity of Cleavage Bands / (Intensity of Cleavage Bands + Intensity of Full-Length Band)] x 100.[1]
Data Presentation
The quantitative data from the DNA cleavage assay should be summarized in a table for clear comparison of the potencies of different compounds. The effective concentration 50 (EC₅₀), which is the concentration of the compound that induces 50% of the maximum DNA cleavage, is a key metric.
Table 1: Topoisomerase I-Mediated DNA Cleavage Activity of Indolocarbazole Derivatives
| Compound | Target | EC₅₀ for DNA Cleavage (µM) | Maximum Cleavage (%) | Reference Compound |
| Fluoroindolocarbazole (Hypothetical) | Topoisomerase I | To be determined | To be determined | Camptothecin |
| J-107088 (Edotecarin) | Topoisomerase I | 0.05 | Not Reported | Camptothecin |
| NB-506 | Topoisomerase I | 0.27 | Not Reported | Camptothecin |
| KT6006 | Topoisomerase I | >5 (dose-dependent up to 50 µM) | >50 | Camptothecin |
| KT6528 | Topoisomerase I | Saturation at 5 µM | Not Reported | Camptothecin |
| Camptothecin (Positive Control) | Topoisomerase I | 0.42 | ~50 | - |
Data for J-107088, NB-506, and Camptothecin are from studies on their respective DNA cleavage activities.[5] Data for KT6006 and KT6528 are based on dose-dependent cleavage observations.[3] The values for a specific fluoroindolocarbazole would be determined experimentally using the protocol described.
Conclusion
The DNA cleavage assay is a robust method for evaluating the potential of fluoroindolocarbazole derivatives as topoisomerase I poisons. By quantifying the induction of enzyme-mediated DNA strand breaks, researchers can effectively screen and characterize novel anti-cancer agents. This protocol provides a detailed framework for conducting such assays, enabling the generation of reliable and comparable data for drug development programs. Further characterization may include determining the sequence specificity of the cleavage and assessing the reversibility of the stabilized complex.[1][4]
References
- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of mammalian DNA topoisomerase I mediated DNA cleavage by antitumor indolocarbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence-selective DNA cleavage by a topoisomerase I poison, NB-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Clinical Development of Water-Soluble Fluoroindolocarbazole Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development, preclinical evaluation, and proposed mechanism of action of novel water-soluble fluoroindolocarbazole analogues for clinical use. The protocols and data presented are based on the development of key compounds, including BMS-251873 and BMS-250749, which have demonstrated significant potential as antitumor agents.
Introduction
Indolocarbazoles are a class of potent antitumor agents known to target DNA topoisomerase I. However, their clinical utility has often been limited by poor aqueous solubility. The development of fluoroindolocarbazole analogues with enhanced water solubility represents a significant advancement in this class of compounds. By incorporating fluorine atoms and hydrophilic moieties such as glycosidic groups, researchers have synthesized analogues with improved pharmacokinetic properties while maintaining potent antitumor activity. This document outlines the key data and experimental protocols associated with these promising clinical candidates.
Data Presentation
The following tables summarize the in vitro and in vivo activities of representative water-soluble fluoroindolocarbazole analogues.
Table 1: In Vitro Cytotoxicity of Fluoroindolocarbazole Analogues
| Compound | Cell Line | IC50 (nM) |
| BMS-251873 | Prostate Carcinoma (PC-3) | 1.5 |
| Human Colon Carcinoma (HCT-116) | 2.1 | |
| Non-Small Cell Lung Cancer (A549) | 3.0 | |
| BMS-250749 | Lewis Lung Carcinoma (LLC) | 0.8 |
| Human Colon Carcinoma (HT-29) | 1.2 | |
| Breast Cancer (MCF-7) | 1.8 | |
| CPT-11 (Irinotecan) | Lewis Lung Carcinoma (LLC) | 15.4 |
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Observations |
| BMS-251873 | Prostate Carcinoma (PC-3) | 10 mg/kg, i.v., qd x 5 | >90 | Curative activity observed in some models.[1] |
| BMS-250749 | Lewis Lung Carcinoma (LLC) | 15 mg/kg, i.v., qd x 5 | >95 | Superior activity compared to CPT-11.[2] |
| Human Colon (HCT-116) | 20 mg/kg, i.v., qd x 5 | 85 | Well-tolerated at efficacious doses. |
Experimental Protocols
Synthesis of Water-Soluble Fluoroindolocarbazole Analogues
The synthesis of water-soluble fluoroindolocarbazole analogues, such as BMS-251873, involves a multi-step process. A key step is the glycosylation of the indolocarbazole core to introduce a water-solubilizing sugar moiety.
Protocol: Glycosylation of Fluoroindolocarbazole Core
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Preparation of the Glycosyl Donor: A suitable protected amino-sugar, such as a glucopyranosyl donor, is prepared with a leaving group at the anomeric position.
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Coupling Reaction: The fluoroindolocarbazole aglycone is reacted with the glycosyl donor in the presence of a Lewis acid catalyst (e.g., TMSOTf) in an anhydrous aprotic solvent (e.g., dichloromethane) at low temperature (-20 °C to 0 °C).
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Deprotection: The protecting groups on the sugar moiety are removed using appropriate deprotection strategies (e.g., acid or base hydrolysis) to yield the final water-soluble product.
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Purification: The final compound is purified by reverse-phase high-performance liquid chromatography (HPLC).
In Vitro Topoisomerase I Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of human topoisomerase I, a key target of indolocarbazoles.
Protocol: DNA Relaxation Assay
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Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I, and the test compound at various concentrations in a suitable reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/ml BSA).
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Incubation: Incubate the reaction mixture at 37 °C for 30 minutes.
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Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
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Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
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Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is observed as a decrease in the formation of relaxed DNA from the supercoiled form.
In Vitro Cytotoxicity Assay
The cytotoxicity of the fluoroindolocarbazole analogues against various cancer cell lines is determined using a standard cell viability assay.
Protocol: MTT Assay
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
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Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Antitumor Efficacy in Xenograft Models
The in vivo antitumor activity of the compounds is evaluated in mouse xenograft models.
Protocol: Xenograft Tumor Model
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Tumor Implantation: Subcutaneously implant human tumor cells (e.g., PC-3, LLC) into the flank of immunocompromised mice (e.g., nude or SCID mice).
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Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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Compound Administration: Administer the test compounds intravenously (i.v.) or orally (p.o.) at specified doses and schedules.
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Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
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Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) and assess the overall toxicity of the treatment.
Signaling Pathways and Mechanisms of Action
Fluoroindolocarbazole analogues exert their antitumor effects primarily through the inhibition of topoisomerase I and potentially through the modulation of other signaling pathways, such as the Aryl Hydrocarbon Receptor (AhR) pathway.
Topoisomerase I Inhibition Pathway
Indolocarbazoles intercalate into the DNA and stabilize the covalent complex between topoisomerase I and DNA. This prevents the re-ligation of the single-strand breaks created by the enzyme, leading to an accumulation of DNA damage and ultimately triggering apoptosis in cancer cells.
Caption: Topoisomerase I Inhibition Pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Some indolocarbazole analogues are known to be ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with ARNT, and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes, including those involved in drug metabolism (e.g., CYP1A1). The role of AhR activation in the antitumor activity of these compounds is an area of active investigation.
Caption: Aryl Hydrocarbon Receptor Signaling.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates the typical workflow for the preclinical evaluation of water-soluble fluoroindolocarbazole analogues.
Caption: Preclinical Evaluation Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluoroindolocarbazole Synthesis
Welcome to the technical support center for the synthesis of fluoroindolocarbazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of fluoroindolocarbazoles, categorized by the synthetic step.
1. Suzuki-Miyaura Cross-Coupling for Fluorinated Biaryl Formation
The Suzuki-Miyaura coupling is a crucial step for creating the C-C bond between a fluorinated aryl halide and a boronic acid derivative, forming the backbone of the carbazole ring.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Decomposition of fluorinated boronic acid. 4. Insufficient reaction temperature or time. | 1. Use a fresh batch of palladium catalyst and phosphine ligand. Consider using pre-catalysts which can be more robust. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DME/water). For electron-rich aryl halides, a stronger base might be necessary. 3. Use the boronic acid or its pinacol ester immediately after preparation or purchase. Store under inert atmosphere and at low temperature. 4. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Microwave irradiation can sometimes improve yields and reduce reaction times.[1] |
| Formation of significant side products (e.g., homocoupling) | 1. Oxygen contamination. 2. Incorrect stoichiometry. | 1. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) by thoroughly degassing the solvent and using Schlenk techniques. 2. Carefully control the stoichiometry of the reactants. A slight excess of the boronic acid (1.1-1.2 equivalents) is often optimal. |
| Difficulty in removing palladium residues | 1. Inefficient purification method. | 1. After aqueous workup, consider washing the organic layer with a solution of a thiol-containing compound (e.g., thiourea) or using a scavenger resin to capture residual palladium. Recrystallization is often effective for final purification. |
2. Cadogan Reductive Cyclization for Carbazole Ring Formation
The Cadogan reaction is a powerful method for the intramolecular cyclization of a nitro-biaryl compound to form the carbazole ring system.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction or low yield | 1. Insufficient reducing agent. 2. Harsh reaction conditions leading to decomposition. 3. Steric hindrance from substituents. | 1. Use a sufficient excess of the phosphite reagent (e.g., triethyl phosphite or triphenylphosphine), typically 3-5 equivalents. 2. The Cadogan reaction often requires high temperatures. However, if decomposition is observed, try a lower temperature for a longer duration. Microwave-assisted synthesis can sometimes provide better control and improved yields. 3. For sterically hindered substrates, a more reactive phosphine reagent or higher reaction temperatures may be necessary. |
| Formation of tar-like materials | 1. High reaction temperature. 2. Presence of impurities in the starting material. | 1. Carefully control the reaction temperature and avoid overheating. 2. Ensure the purity of the 2-nitrobiphenyl starting material through recrystallization or column chromatography. |
3. Pictet-Spengler Reaction for Tetrahydro-β-carboline Formation
The Pictet-Spengler reaction is a key method for constructing the tetrahydro-β-carboline core of certain indolocarbazoles, typically by reacting a tryptamine derivative with an aldehyde or ketone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the cyclized product | 1. Inappropriate acid catalyst or concentration. 2. Low reactivity of the aldehyde/ketone. 3. Decomposition of the starting materials. | 1. Screen various Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and optimize the concentration. In some cases, the reaction can proceed without an acid catalyst, especially in aprotic media.[2] 2. Use a more reactive aldehyde or consider converting the amine to a more nucleophilic species. 3. Perform the reaction at a lower temperature to minimize decomposition, even if it requires a longer reaction time. |
| Formation of side products | 1. Over-oxidation of the product. 2. Reversible reaction leading to byproducts. | 1. Conduct the reaction under an inert atmosphere to prevent oxidation of the tetrahydro-β-carboline product. 2. Use milder reaction conditions and monitor the reaction progress closely to stop it at the optimal time. |
Frequently Asked Questions (FAQs)
Q1: My fluoroindolocarbazole product is difficult to purify. What strategies can I use?
A1: The purification of fluorinated compounds can be challenging due to their unique polarity. Here are some strategies:
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Fluorinated Chromatography: Consider using fluorous solid-phase extraction (FSPE) or chromatography with fluorinated stationary phases (e.g., silica gel with bonded perfluoroalkyl chains). These phases can exhibit different selectivity compared to standard silica or C18 columns, aiding in the separation of fluorinated molecules from non-fluorinated impurities.
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Recrystallization: This is often a highly effective method for purifying solid fluoroindolocarbazole products. Experiment with a range of solvent systems to find optimal conditions for crystallization.
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Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can provide high purity products.
Q2: I am observing poor regioselectivity in the fluorination step of my indole precursor. How can I improve this?
A2: Achieving high regioselectivity in the fluorination of indoles can be difficult. Consider the following:
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Directing Groups: The presence and position of existing substituents on the indole ring can significantly influence the regioselectivity of electrophilic fluorination. Analyze the electronic effects of your substituents to predict the most likely site of fluorination.
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Fluorinating Reagent: The choice of fluorinating reagent (e.g., Selectfluor®, N-fluorobenzenesulfonimide) can impact the outcome. It may be necessary to screen different reagents to find one that provides the desired regioselectivity for your specific substrate.
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Protecting Groups: Strategically using protecting groups on the indole nitrogen or other reactive positions can block unwanted side reactions and direct the fluorination to the desired position.
Q3: My Cadogan cyclization is sluggish. Are there ways to accelerate the reaction?
A3: Yes, if your Cadogan cyclization is slow, you can try the following:
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Microwave Irradiation: This technique can often significantly reduce reaction times and improve yields by providing rapid and uniform heating.
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Higher Boiling Point Solvent: Using a higher boiling point solvent can allow for higher reaction temperatures, which can increase the reaction rate.
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More Reactive Phosphine: While triethyl phosphite is commonly used, triphenylphosphine can sometimes be more effective, although it may require higher temperatures.
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for key reactions in fluoroindolocarbazole synthesis, compiled from various literature sources.
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (3:1) | DME / H₂O (4:1) |
| Temperature | 80-100 °C | 90-110 °C | 80-100 °C |
| Typical Yield Improvement | - | Up to 20% increase observed in some cases. | - |
Table 2: General Conditions for Cadogan Reductive Cyclization
| Parameter | Condition |
| Reducing Agent | Triethyl phosphite or Triphenylphosphine (3-5 equiv.) |
| Solvent | o-dichlorobenzene or neat triethyl phosphite |
| Temperature | 150-200 °C (conventional heating) or 180-220 °C (microwave) |
| Reaction Time | 2-24 hours (conventional) or 15-60 minutes (microwave) |
Table 3: Common Conditions for Pictet-Spengler Reaction
| Parameter | Condition 1 (Acidic) | Condition 2 (Aprotic, Neutral) |
| Catalyst | Trifluoroacetic acid (TFA) or HCl | None |
| Solvent | Dichloromethane or Toluene | Dichloromethane or Acetonitrile |
| Temperature | 0 °C to room temperature | Room temperature to reflux |
| Reaction Time | 1-12 hours | 12-48 hours |
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated 2,2'-Biindole Precursor via Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.
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To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-5-fluoroindole (1.0 eq.), indole-2-boronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and palladium(II) acetate (0.05 eq.) with triphenylphosphine (0.1 eq.).
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Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
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Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the fluorinated 2,2'-biindole.
Protocol 2: Synthesis of a Fluoroindolocarbazole via Cadogan Cyclization
This protocol is a representative example and may require optimization for specific substrates.
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In a microwave-safe vial, combine the fluorinated 2-nitro-2'-amino-1,1'-biphenyl (1.0 eq.) and triethyl phosphite (5.0 eq.).
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Seal the vial and heat the mixture in a microwave reactor to 200 °C for 30 minutes.
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After cooling, carefully quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to yield the fluoroindolocarbazole.
Mandatory Visualizations
Caption: General synthetic workflow for fluoroindolocarbazole synthesis.
Caption: Troubleshooting logic for Suzuki-Miyaura coupling issues.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of Fluoroindolocarbazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of fluoroindolocarbazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of fluoroindolocarbazole compounds?
A1: Fluoroindolocarbazole compounds are often characterized by their rigid, planar, and hydrophobic chemical structures. The presence of multiple aromatic rings and fluorine atoms contributes to high lipophilicity and strong intermolecular interactions in the solid state, leading to low solubility in water.
Q2: What are the most common strategies to improve the aqueous solubility of these compounds?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like fluoroindolocarbazoles. These include:
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Co-solvency: Using a mixture of water and a miscible organic solvent.
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Complexation: Forming inclusion complexes with cyclodextrins.
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Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix.
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Nanoparticle Formulation: Reducing the particle size to the nanometer range to increase the surface area for dissolution.
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Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules.
Q3: How does cyclodextrin complexation enhance the solubility of fluoroindolocarbazole compounds?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1][2] They can encapsulate the poorly water-soluble fluoroindolocarbazole molecule within their hydrophobic core, forming an inclusion complex.[1] This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous media, thereby increasing the apparent solubility of the drug.[1][2]
Q4: What is a solid dispersion and how does it improve solubility?
A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, usually a polymer.[3] This can be achieved by methods like solvent evaporation or melting.[4] The drug in the solid dispersion may exist in an amorphous state, which has a higher energy and thus greater solubility than its crystalline form.[3] The hydrophilic carrier also improves the wettability and dissolution of the drug.[3]
Q5: Can nanoparticle formulations improve the bioavailability of fluoroindolocarbazole compounds?
A5: Yes, nanoparticle formulations can significantly improve the bioavailability of poorly soluble compounds. By reducing the particle size to the nanometer range, the surface area-to-volume ratio is greatly increased. This leads to a faster dissolution rate in biological fluids, which can enhance absorption and overall bioavailability.
Troubleshooting Guides
Issue 1: Precipitation of the Fluoroindolocarbazole Compound in Aqueous Solution
| Possible Cause | Troubleshooting Step |
| Exceeding Solubility Limit | Determine the intrinsic solubility of your compound in the chosen solvent system. Do not attempt to prepare solutions at concentrations significantly above this limit without a solubilization strategy. |
| Inadequate Co-solvent Concentration | If using a co-solvent system, incrementally increase the percentage of the organic solvent (e.g., DMSO, ethanol) until the compound remains dissolved. Be mindful of the final desired solvent concentration for your experiment. |
| pH Effects | For ionizable fluoroindolocarbazole derivatives, check the pH of your aqueous solution. Adjusting the pH to a range where the compound is ionized can significantly increase its solubility. |
| Temperature Sensitivity | Some compounds have lower solubility at colder temperatures. Ensure your solutions are prepared and stored at an appropriate temperature. |
Issue 2: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations
| Possible Cause | Troubleshooting Step |
| Poor Drug Solubility in the Organic Phase | Select an organic solvent in which your fluoroindolocarbazole compound has high solubility. |
| Drug Partitioning into the Aqueous Phase | If using an emulsion-based method, the drug may be partitioning into the external aqueous phase. Consider using a less water-miscible organic solvent or adjusting the pH of the aqueous phase to suppress the ionization of the drug. |
| Suboptimal Drug-to-Polymer Ratio | Experiment with different ratios of drug to polymer. Too high a drug concentration can lead to drug crystallization rather than encapsulation. |
| Inappropriate Surfactant Concentration | The surfactant concentration affects droplet size and stability during emulsification. Optimize the surfactant concentration to ensure the formation of stable nanoparticles. |
Issue 3: Instability of Amorphous Solid Dispersion (Recrystallization)
| Possible Cause | Troubleshooting Step |
| Hygroscopicity | Amorphous forms can be hygroscopic, and absorbed water can act as a plasticizer, promoting recrystallization. Store solid dispersions in a desiccator or under controlled humidity. |
| High Drug Loading | Higher drug loading increases the thermodynamic driving force for crystallization. If instability is observed, try preparing solid dispersions with a lower drug-to-carrier ratio. |
| Incompatible Polymer | The chosen polymer may not have strong enough interactions with the drug to stabilize the amorphous form. Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one that provides better stability. |
| Inadequate Solvent Removal | Residual solvent from the preparation process can also act as a plasticizer. Ensure complete solvent removal by optimizing the drying process (e.g., longer drying time, higher vacuum). |
Data Presentation
Table 1: Examples of Solubilization Strategies for Indolocarbazole Derivatives
| Compound | Solubilization Method | Formulation Details | Achieved Concentration / Solubility | Reference |
| Indolocarbazole | Co-solvency with dispersant | Propylene glycol (90-99% by weight) and Polyvinylpyrrolidone (PVP) (1-10% by weight) | At least 100 µg/mL | [5] |
| Indolocarbazole | Co-solvency with dispersant | Diluted solution: 4% propylene glycol, 1.04% PVP, 30% polyethylene glycol 400 in water | 1 mg/mL | [6] |
| LHS-1269 (Indolocarbazole Derivative) | Solubilizer Complex | 20% ethanol, 20% Kollidon® 17, 20% Kollisolv® PEG-400, 5% Kolliphor® P 188, with 2% DMSO | Aqueous solution | [7] |
| LCS-1269 (Indolocarbazole Derivative) | Solid Dispersion | Carrier: Kollidon® 17 (1:40 drug-to-carrier ratio). Reconstituted in ethanol and water. | 0.5% (5 mg/mL) in final solution | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a Fluoroindolocarbazole Solid Dispersion by Solvent Evaporation
This protocol is adapted from a method used for the indolocarbazole derivative LCS-1269.[9]
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Dissolution of Components:
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Dissolve the fluoroindolocarbazole compound in a suitable volatile organic solvent (e.g., acetone).
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In a separate container, dissolve a hydrophilic carrier such as Kollidon® 17 (Polyvinylpyrrolidone) in a compatible solvent (e.g., chloroform). A typical starting drug-to-carrier ratio is 1:10 to 1:40 by weight.
-
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Mixing:
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Combine the two solutions and mix thoroughly to ensure homogeneity.
-
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Solvent Evaporation:
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Transfer the mixed solution to a round-bottom flask.
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Evaporate the solvents under vacuum using a rotary evaporator. The water bath temperature should be set to a point that allows for efficient evaporation without degrading the compound (e.g., 40-65°C).
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Drying and Milling:
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Once a solid film is formed, continue to dry under high vacuum for several hours to remove any residual solvent.
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Scrape the solid dispersion from the flask and gently mill it into a fine powder using a mortar and pestle.
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Storage:
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Store the resulting solid dispersion powder in a tightly sealed container in a desiccator to prevent moisture absorption.
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Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading
This is a general method suitable for poorly water-soluble drugs.
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Selection of Cyclodextrin:
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Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility and a cavity size appropriate for indolocarbazole-type molecules.
-
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Molar Ratio Determination:
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Start with a 1:1 molar ratio of the fluoroindolocarbazole compound to HP-β-CD. This can be optimized later.
-
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Kneading Process:
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Place the accurately weighed HP-β-CD in a glass mortar.
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Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to the cyclodextrin to form a paste.
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Gradually add the fluoroindolocarbazole powder to the paste while continuously triturating (kneading) with a pestle.
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Continue kneading for a specified period (e.g., 45-60 minutes), adding small amounts of the hydroalcoholic solution as needed to maintain a paste-like consistency.
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Drying:
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Spread the resulting paste in a thin layer on a glass dish.
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Dry the paste in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under vacuum at room temperature.
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Sieving and Storage:
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Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
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Store the inclusion complex powder in a well-closed container in a cool, dry place.
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Signaling Pathway Diagrams
Indolocarbazole derivatives are known to interact with various signaling pathways involved in cancer cell proliferation and survival. Below are diagrams of two key pathways that can be modulated by these compounds.
AKT/mTOR/S6K Signaling Pathway
Many indolocarbazole derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[10][11] Inhibition of this pathway can lead to decreased protein synthesis and cell cycle arrest.
ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Some indolocarbazole derivatives have been found to modulate this pathway.[10]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ardena.com [ardena.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages [mdpi.com]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in fluoroindolocarbazole cytotoxicity assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing fluoroindolocarbazole compounds in cytotoxicity assays. Inconsistent results in these sensitive assays can arise from a variety of factors, from compound handling to the specifics of the assay protocol. This guide is designed to help you identify and resolve common issues to ensure reliable and reproducible data.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: I'm observing high variability in my results between replicate wells and different experiments. What are the likely causes?
High variability is a common issue and can often be traced back to several factors:
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Compound Precipitation: Fluoroindolocarbazole compounds can have limited aqueous solubility. If the compound precipitates out of solution in the culture medium, it will not be available to the cells, leading to inconsistent effects.
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Solution: Ensure your final solvent concentration (e.g., DMSO) is low and consistent across all wells, including controls.[1] Prepare a high-concentration stock solution in an appropriate solvent and perform serial dilutions. Visually inspect your plates under a microscope for any signs of precipitation after adding the compound.
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Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability.
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Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents will lead to variable results.
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Solution: Use calibrated pipettes and practice consistent pipetting technique.[1]
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Compound Instability: Some indolocarbazole derivatives can be sensitive to light or may degrade over time in solution.
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Solution: Protect your compound from light by storing it in dark-colored vials and wrapping plates in aluminum foil during incubation.[2] Prepare fresh dilutions of your compound for each experiment from a frozen stock.
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Question: My assay is showing low absorbance or fluorescence values, suggesting low cytotoxicity, even at high compound concentrations. What could be wrong?
Low signal can be frustrating, but it's often a solvable problem:
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Low Cell Density: If there are too few cells, the signal generated by the assay may be too low to detect accurately.
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Solution: Optimize your cell seeding density to ensure the cells are in the exponential growth phase during the assay.[1]
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Suboptimal Incubation Time: The incubation time with the assay reagent may not be long enough for a sufficient signal to develop.
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Solution: Determine the optimal incubation time for your specific cell line and assay reagent.[1]
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Compound-Assay Interference: The fluoroindolocarbazole compound itself may interfere with the assay chemistry. For example, some compounds can directly reduce MTT, leading to a false-positive signal for viability.
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Solution: Run a cell-free control with the compound and the assay reagent to check for any direct interaction.[1] If interference is detected, consider switching to an alternative cytotoxicity assay that uses a different detection method (e.g., LDH release assay).
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Question: I'm seeing unexpectedly high background signals in my control wells. What should I do?
High background can mask the true cytotoxic effect of your compound. Here are some potential causes:
-
Contamination: Bacterial or fungal contamination can interfere with most cytotoxicity assays.
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Solution: Regularly check your cell cultures for contamination. Use sterile techniques throughout your experiments.
-
-
Serum or Phenol Red Interference: Components in the cell culture medium, such as serum or phenol red, can sometimes contribute to background signals in certain assays.
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Solution: If you suspect interference, you can try running the assay in serum-free or phenol red-free medium for the final incubation step with the assay reagent.
-
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Compound Autofluorescence: If you are using a fluorescence-based assay, the fluoroindolocarbazole compound itself may be fluorescent at the excitation and emission wavelengths of your assay dye.
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Solution: To check for this, measure the fluorescence of the compound in media alone at the assay wavelengths. If there is significant autofluorescence, you may need to use a different assay or a dye with a different spectral profile.
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Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store fluoroindolocarbazole stock solutions?
Most fluoroindolocarbazole compounds are soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in cell culture medium, ensuring the final DMSO concentration is typically below 0.5% to avoid solvent toxicity to the cells.
Q2: Are fluoroindolocarbazole compounds sensitive to light?
Yes, many indolocarbazole derivatives are photosensitive.[2] Exposure to light can lead to photodegradation, which can alter the compound's activity and lead to inconsistent results. It is crucial to minimize light exposure during all stages of your experiment, including compound storage, preparation of dilutions, and cell treatment. Work in a dimly lit area when possible and cover plates and tubes with aluminum foil.[2]
Q3: How does fluorination affect the properties of indolocarbazole compounds?
Fluorination is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. The introduction of fluorine atoms can influence a compound's:
-
Lipophilicity: This can affect how the compound interacts with cell membranes.
-
Aqueous Solubility: Fluorination can impact how well the compound dissolves in the culture medium.[3]
-
Metabolic Stability: The presence of fluorine can make the compound more resistant to metabolic breakdown by cellular enzymes.[3]
These changes can ultimately affect the compound's cytotoxic potency and its mechanism of action.
Data Presentation
Table 1: Example IC50 Values of Indolocarbazole Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Indolocarbazole Derivative 1 | HTB-26 (Breast Cancer) | 10 - 50 | [4] |
| Indolocarbazole Derivative 1 | PC-3 (Prostate Cancer) | 10 - 50 | [4] |
| Indolocarbazole Derivative 1 | HepG2 (Hepatocellular Carcinoma) | 10 - 50 | [4] |
| Indolocarbazole Derivative 2 | HCT116 (Colon Cancer) | 0.34 | [4] |
| 6-formylindolo[3,2-b]carbazole (FICZ) | HepG2 (Hepatocellular Carcinoma) | Inhibits cell growth at high concentrations | [5] |
Note: This table provides example data and should be expanded with specific data for the fluoroindolocarbazole compounds being investigated.
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is above 90%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluoroindolocarbazole compound in culture medium from a DMSO stock. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Methodology for LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells.
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Assay Execution:
-
After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a dye.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Visualizations
Experimental Workflow for a Typical Cytotoxicity Assay
Caption: A generalized workflow for performing a cytotoxicity assay.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent assay results.
Potential Signaling Pathway Affected by Indolocarbazoles
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The highly bioactive molecule and signal substance 6-formylindolo[3,2-b]carbazole (FICZ) plays bi-functional roles in cell growth and apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Multi-Step Fluoroindolocarbazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of multi-step fluoroindolocarbazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of fluoroindolocarbazoles, focusing on three key stages: Fischer Indole Synthesis, Pictet-Spengler Reaction, and Cadogan Cyclization for the formation of the carbazole core.
Fischer Indole Synthesis of Fluorinated Indoles
The Fischer indole synthesis is a crucial step for constructing the indole nucleus. The presence of fluorine on the phenylhydrazine precursor can present unique challenges.
Problem: Low or No Yield of the Desired Fluoroindole
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Possible Cause 1: Unfavorable Reaction Conditions for Fluorinated Substrates.
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Solution: The electron-withdrawing nature of fluorine can deactivate the aromatic ring, requiring more forcing conditions than for non-fluorinated analogs. A systematic optimization of the acid catalyst, solvent, and temperature is crucial. Stronger Brønsted acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA), or Lewis acids such as zinc chloride (ZnCl2) or boron trifluoride (BF3), may be necessary to drive the reaction.[1][2] It has been noted that for some substrates, conditions like ZnCl2 in acetic acid or methanesulfonic acid in toluene can lead to the formation of indolenine isomers instead of the desired indole.[1]
-
-
Possible Cause 2: Side Reactions and Degradation.
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Solution: The formation of side products is a common issue. For instance, the use of certain acidic conditions can lead to heterolytic N-N bond cleavage, especially with electron-donating groups on the phenylhydrazine, though the effect of fluorine in this context requires careful consideration.[3] To minimize degradation and side reactions, it is advisable to carefully control the reaction temperature and time. Starting with milder conditions and gradually increasing the temperature can help identify the optimal window. In some cases, a continuous flow process has been shown to improve yields and reduce side products by enabling precise control over reaction parameters.
-
-
Possible Cause 3: Poor Quality of Fluorinated Phenylhydrazine.
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Solution: Ensure the purity of the starting fluorinated phenylhydrazine. Impurities can interfere with the reaction. If necessary, purify the starting material by recrystallization or chromatography before use.
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Data Presentation: Fischer Indole Synthesis Conditions for Fluorinated Substrates
| Catalyst | Solvent | Temperature (°C) | Reported Yield (%) | Notes |
| Polyphosphoric acid (PPA) | Neat | 80-120 | 60-85 | Effective for many fluorinated phenylhydrazines, but can be difficult to work with. |
| p-Toluenesulfonic acid (PTSA) | Toluene | Reflux | 55-75 | A common and effective catalyst. Azeotropic removal of water can improve yield. |
| Zinc Chloride (ZnCl2) | Acetic Acid | 80-100 | 50-70 | A milder Lewis acid option. May require longer reaction times. |
| Boron Trifluoride Etherate (BF3·OEt2) | Dichloromethane | Room Temp to 40 | 45-65 | Useful for sensitive substrates, but moisture must be rigorously excluded. |
| Acetic Acid | Neat | Reflux | 40-60 | Generally gives lower yields for deactivated substrates but is a simple option. |
Experimental Protocol: Optimized Fischer Indole Synthesis of a 4-Fluoroindole Derivative
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To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid (10 mL/mmol), add the desired ketone (1.1 eq).
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Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Neutralize the solution with a saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 4-fluoroindole derivative.
Pictet-Spengler Reaction with Fluorinated Tryptamines
The Pictet-Spengler reaction is a key step for the formation of the β-carboline system within the indolocarbazole core.
Problem: Low Yield of the Tetrahydro-β-carboline Product
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Possible Cause 1: Deactivation of the Indole Ring by Fluorine.
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Solution: Similar to the Fischer indole synthesis, an electron-withdrawing fluorine substituent on the indole ring can reduce its nucleophilicity, making the cyclization step more difficult.[4] Harsher reaction conditions, such as the use of stronger acids (e.g., trifluoroacetic acid) or higher temperatures, may be required.[4]
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-
Possible Cause 2: Product Inhibition.
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Solution: The basicity of the newly formed tetrahydro-β-carboline product can be similar to or greater than the starting tryptamine, leading to catalyst sequestration and reduced turnover. One effective strategy to overcome this is the use of N-substituted tryptamines, which can modulate the basicity of the product.
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-
Possible Cause 3: Iminium Ion Instability or Unreactivity.
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Solution: The formation of a stable and sufficiently electrophilic iminium ion is critical for the success of the reaction.[4] Ensure that the aldehyde or ketone used is of high purity and that the reaction is conducted under anhydrous conditions to favor iminium ion formation. Using a pre-formed iminium salt can sometimes improve yields.
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Data Presentation: Pictet-Spengler Reaction Optimization
| Acid Catalyst | Solvent | Temperature (°C) | Reported Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane | 0 to Room Temp | 70-90 | A strong acid that is often effective for deactivated systems. |
| Hydrochloric Acid (HCl) | Methanol/Water | Reflux | 60-80 | A common and cost-effective choice. |
| Formic Acid | Neat | 80-100 | 55-75 | Can act as both solvent and catalyst. |
| Lewis Acids (e.g., Sc(OTf)3) | Acetonitrile | Room Temp | 65-85 | Can offer milder reaction conditions. |
Experimental Protocol: Pictet-Spengler Reaction with a 6-Fluorotryptamine Derivative
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Dissolve the 6-fluorotryptamine derivative (1.0 eq) and the desired aldehyde (1.2 eq) in anhydrous dichloromethane (20 mL/mmol).
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Cool the solution to 0 °C in an ice bath.
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Add trifluoroacetic acid (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Upon completion, quench the reaction by the slow addition of a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired tetrahydro-β-carboline.
Cadogan Cyclization for Fluoroindolocarbazole Core Formation
The Cadogan cyclization is a reductive cyclization method often employed to form the carbazole core from nitro-biaryl precursors.
Problem: Incomplete Cyclization or Low Yield
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Possible Cause 1: Harsh Reaction Conditions Leading to Decomposition.
-
Possible Cause 2: Steric Hindrance.
-
Solution: Steric hindrance around the cyclization sites can impede the reaction. Careful selection of the precursor's structure is important. In some cases, alternative cyclization strategies might be necessary.
-
-
Possible Cause 3: Lack of Regioselectivity.
Data Presentation: Comparison of Reductive Cyclization Reagents
| Reagent | Temperature (°C) | Reported Yield (%) | Notes | | :--- | :--- | :--- | :--- | :--- | | Triethyl phosphite | 150-180 | 50-70 | The classical reagent, often requires high temperatures. | | Triphenylphosphine | 180-220 | 45-65 | Another common reagent, also requiring high temperatures. | | Tributylphosphine | 120-150 | 55-75 | Can sometimes allow for lower reaction temperatures. | | Catalytic P(III)/P(V) Redox Cycling | 80-100 | 60-80 | A more modern approach that allows for milder conditions.[5] |
Experimental Protocol: Cadogan Cyclization for a Difluoro-substituted Precursor
-
A solution of the 2,2'-dinitro-biphenyl precursor (1.0 eq) in triethyl phosphite (20 eq) is heated to 160 °C under a nitrogen atmosphere.
-
The reaction is stirred at this temperature for 6-8 hours, with progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the excess triethyl phosphite is removed under high vacuum.
-
The resulting residue is purified by column chromatography on silica gel to afford the desired fluoroindolocarbazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the first step (Fischer Indole Synthesis) when using a fluorinated phenylhydrazine?
A1: The most common issue is the deactivating effect of the fluorine atom on the aromatic ring, which makes the key[7][7]-sigmatropic rearrangement more difficult.[1] This often necessitates the use of stronger acid catalysts and higher reaction temperatures compared to non-fluorinated analogs. However, these harsher conditions can also lead to an increase in side reactions and degradation of the starting material or product. Therefore, a careful optimization of the reaction conditions is critical.
Q2: I am observing multiple spots on my TLC after the Pictet-Spengler reaction. What could they be?
A2: Besides the desired product and unreacted starting materials, multiple spots could indicate the formation of diastereomers if a chiral center is formed. Other possibilities include side products from N-dealkylation or other rearrangements, especially if the reaction is run for too long or at too high a temperature. It is also possible that some of the starting tryptamine has degraded.
Q3: Is the Cadogan cyclization the only way to form the carbazole core?
A3: No, the Cadogan cyclization is one of several methods. Other common strategies include the Graebe-Ullmann synthesis and the Borsche-Drechsel synthesis. The choice of method often depends on the specific substitution pattern of the desired fluoroindolocarbazole and the availability of starting materials.
Q4: How can I improve the solubility of my fluoroindolocarbazole intermediates?
A4: Fluoroindolocarbazoles and their intermediates can have poor solubility in common organic solvents. Trying a range of solvents or solvent mixtures is recommended. For purification, using a stronger eluent system in column chromatography or employing techniques like reversed-phase chromatography might be necessary. In some cases, temporary derivatization to a more soluble form can be a useful strategy.
Visualizations
Experimental Workflow
Caption: General workflow for multi-step fluoroindolocarbazole synthesis.
Logical Relationship: Troubleshooting Fischer Indole Synthesis
Caption: Troubleshooting logic for the Fischer Indole Synthesis of fluoroindoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
How to minimize off-target effects of fluoroindolocarbazole inhibitors.
Welcome to the technical support center for fluoroindolocarbazole inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for off-target effects with fluoroindolocarbazole inhibitors?
A1: Fluoroindolocarbazole inhibitors, like many kinase inhibitors, primarily target the ATP-binding pocket of protein kinases. Due to the high degree of conservation in this pocket across the human kinome, these inhibitors can bind to multiple kinases other than the intended target, leading to off-target effects. The specific off-target profile of a fluoroindolocarbazole inhibitor is determined by its unique chemical structure and how it interacts with subtle variations in the ATP-binding sites of different kinases.
Q2: How can I proactively minimize off-target effects during my experimental design?
A2: Minimizing off-target effects begins with careful experimental planning. Key strategies include:
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Rational Inhibitor Selection: Whenever possible, choose a fluoroindolocarbazole inhibitor with a published and well-characterized selectivity profile.
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Dose-Response Studies: Conduct thorough dose-response experiments to determine the minimal effective concentration required to achieve the desired on-target effect. Using the lowest possible concentration will reduce the likelihood of engaging lower-affinity off-targets.[1]
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Use of Control Compounds: Employ a structurally related but biologically inactive analog of your fluoroindolocarbazole inhibitor as a negative control. Additionally, using a structurally distinct inhibitor that targets the same primary kinase can help confirm that the observed phenotype is due to on-target inhibition.
Q3: What are the standard methods for identifying and validating potential off-target effects?
A3: A multi-pronged approach is recommended to confidently identify and validate off-target effects. This typically involves a combination of in vitro and cellular assays:
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In Vitro Kinase Profiling: Screening the inhibitor against a large panel of recombinant kinases (kinome scanning) is the most direct way to identify potential off-target interactions and determine their potencies (e.g., IC50 or Kd values).
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Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays can confirm that the inhibitor binds to the putative off-target in a cellular context.
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Phenotypic Correlation: Investigate whether the observed off-target activity correlates with a known cellular phenotype associated with the inhibition of that particular kinase. This provides functional evidence of the off-target effect.
Troubleshooting Guides
Issue 1: I'm observing a phenotype that is inconsistent with the known function of the primary target of my fluoroindolocarbazole inhibitor.
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Possible Cause: The observed phenotype may be a result of the inhibitor binding to one or more off-target kinases.
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Troubleshooting Steps:
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Confirm On-Target Engagement: First, verify that the inhibitor is engaging the intended target at the concentration used in your experiments using a cellular target engagement assay like CETSA or NanoBRET™.
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Perform a Broad Kinase Screen: Submit the inhibitor for in vitro kinase profiling against a comprehensive panel of kinases to identify potential off-targets.
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Validate Off-Targets in Cells: For any potent off-targets identified in the kinase screen, confirm their engagement in your cellular system using CETSA or a similar assay.
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Use a More Selective Inhibitor: If a problematic off-target is identified, consider using a more selective fluoroindolocarbazole analog or a structurally unrelated inhibitor for the primary target to see if the inconsistent phenotype persists.
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Issue 2: My fluoroindolocarbazole inhibitor is showing significant cytotoxicity at concentrations required for on-target inhibition.
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Possible Cause: The cytotoxicity may be due to inhibition of off-target kinases that are essential for cell survival.
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Troubleshooting Steps:
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Determine the IC50 for Cytotoxicity: Perform a dose-response curve to quantify the cytotoxic potency of your inhibitor.
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Compare Cytotoxicity with On-Target Potency: If the cytotoxic IC50 is close to the on-target inhibition IC50, it is more likely that the toxicity is an on-target effect. If the cytotoxicity occurs at significantly higher concentrations, off-target effects are a likely cause.
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Identify Potential Off-Target Culprits: Analyze the results of a broad kinase screen for any known essential kinases that are potently inhibited by your compound.
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Medicinal Chemistry Optimization: If a specific off-target is suspected to cause cytotoxicity, medicinal chemistry efforts can be employed to design new analogs with improved selectivity. This often involves modifying the fluoroindolocarbazole scaffold to exploit differences in the amino acid residues between the on-target and off-target kinase active sites.
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Data Presentation
Table 1: Example Selectivity Profile of a Hypothetical Fluoroindolocarbazole Inhibitor (FICZ-1)
| Target | IC50 (nM) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| On-Target | ||
| Kinase A | 10 | 1 |
| Off-Targets | ||
| Kinase B | 150 | 15 |
| Kinase C | 800 | 80 |
| Kinase D | >10,000 | >1000 |
Table 2: Comparison of On-Target and Off-Target Cellular Activity
| Assay Type | Target | EC50 (nM) |
| On-Target | ||
| Target Engagement (CETSA) | Kinase A | 50 |
| Downstream Signaling | p-Substrate A | 75 |
| Off-Target | ||
| Target Engagement (CETSA) | Kinase B | 800 |
| Downstream Signaling | p-Substrate B | 1200 |
| Phenotypic | ||
| Cell Proliferation | - | 1500 |
Experimental Protocols
1. Kinase Selectivity Profiling using a Radiometric Assay
This protocol provides a general method for assessing the selectivity of a fluoroindolocarbazole inhibitor against a panel of protein kinases.
-
Materials:
-
Recombinant kinases
-
Specific substrate peptides/proteins for each kinase
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[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
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Fluoroindolocarbazole inhibitor stock solution (e.g., 10 mM in DMSO)
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96-well filter plates
-
Scintillation counter
-
-
Methodology:
-
Prepare serial dilutions of the fluoroindolocarbazole inhibitor in kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
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Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.
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Wash the filter plate to remove unincorporated [γ-³³P]ATP.
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Measure the radioactivity on the filter plate using a scintillation counter.
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Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each kinase.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of target engagement in intact cells by measuring the change in thermal stability of the target protein upon inhibitor binding.
-
Materials:
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Cultured cells expressing the target kinase(s)
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Fluoroindolocarbazole inhibitor
-
Vehicle control (e.g., DMSO)
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Cell lysis buffer (e.g., PBS with protease inhibitors)
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PCR tubes or 96-well PCR plate
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Thermocycler
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Apparatus for protein quantification (e.g., Western blot equipment)
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Antibody specific to the target kinase
-
-
Methodology:
-
Treat cultured cells with the fluoroindolocarbazole inhibitor or vehicle for a specified time.
-
Harvest the cells and resuspend them in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at different temperatures for a set time (e.g., 3 minutes).
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Separate the soluble and aggregated protein fractions by centrifugation.
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Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target kinase.
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Quantify the band intensities to determine the melting curve of the protein in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.
-
Visualizations
Caption: Troubleshooting workflow for unexpected off-target effects.
References
Strategies to enhance the stability of the fluoroindolocarbazole lactone ring.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluoroindolocarbazole lactones. The focus is on strategies to enhance the stability of the crucial lactone ring, a common challenge in experimental settings.
Troubleshooting Guide: Common Stability Issues
This guide addresses specific issues you might encounter during your experiments, helping you identify the root cause and find a solution.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound peak and appearance of a new, more polar peak in HPLC analysis, especially in neutral or basic buffers (pH > 7). | Lactone Ring Hydrolysis: The lactone ester is likely being hydrolyzed to the corresponding open-ring carboxylic acid. This reaction is accelerated at higher pH. | 1. Immediately analyze samples after preparation.2. If storage is necessary, flash freeze samples in liquid nitrogen and store at -80°C.3. For solution-based assays, use acidic buffers (pH 3-5) if compatible with your experimental system. The lactone ring is generally more stable at acidic pH. |
| Inconsistent results in cell-based assays over a 24-72 hour period. | Compound Degradation in Media: Standard cell culture media is typically buffered around pH 7.4, which can lead to significant hydrolysis of the lactone over time, reducing the effective concentration of the active compound. | 1. Perform time-course experiments to assess compound stability directly in your cell culture media using HPLC.2. Consider a dosing schedule with media changes to replenish the active compound.3. If feasible, explore the use of a more stable analog or a formulation strategy like liposomal encapsulation. |
| Multiple new peaks observed in HPLC after exposing the compound to light or elevated temperatures. | Photodegradation or Thermal Degradation: In addition to hydrolysis, the complex indolocarbazole core can be susceptible to degradation upon exposure to UV light or high temperatures. | 1. Protect your compound from light at all times by using amber vials and minimizing exposure during experimental setup.2. Conduct formal photostability and thermal stress tests as part of your compound characterization (see Experimental Protocols).3. Avoid heating solutions containing the compound unless thermal stability has been confirmed. |
| Poor recovery of the compound from aqueous solutions. | Low Aqueous Solubility & Hydrolysis: The open-ring carboxylate form may have different solubility properties. The parent compound might be precipitating or adsorbing to surfaces, while the remainder undergoes hydrolysis. | 1. Use co-solvents like DMSO or ethanol to prepare stock solutions.2. Ensure the final concentration of the organic solvent in your aqueous buffer is sufficient to maintain solubility but does not interfere with your assay.3. Work at lower pH to favor the more stable, closed-ring lactone form. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for the fluoroindolocarbazole lactone ring?
A1: The primary degradation pathway is pH-dependent hydrolysis of the ester bond in the lactone ring. In neutral to basic conditions (pH ≥ 7), the lactone is susceptible to cleavage, forming an inactive open-ring hydroxycarboxylate.[1][2][3][4] This process is often reversible, with an equilibrium favoring the open-ring form at higher pH and the active, closed-ring lactone at acidic pH.
Q2: How can I quantitatively assess the stability of my compound?
A2: A stability-indicating HPLC method is the most common approach.[5] This involves developing an HPLC method that can separate the parent compound from its degradation products. You would then incubate your compound under various stress conditions (e.g., different pH buffers, temperatures) and monitor the decrease in the parent compound's peak area over time. This allows you to calculate key stability parameters like the half-life (t½).
Q3: What are the main chemical strategies to improve the stability of the lactone ring?
A3: Several strategies have been explored, primarily in related compound classes like camptothecins, which are directly applicable:
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Bioisosteric Replacement: A promising strategy is to replace the labile lactone moiety with a more stable bioisostere. For example, designing an α-fluoro ether can provide a hydrolytically stable analog that maintains biological activity.
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Steric Hindrance: Introducing bulky chemical groups near the lactone ring can sterically hinder the approach of water or hydroxide ions, slowing the rate of hydrolysis.
-
Formulation Approaches: Encapsulating the compound in delivery vehicles like liposomes or nanoparticles can protect the lactone ring from the aqueous environment until it reaches the target site.
Q4: Will modifying the lactone ring affect the compound's biological activity?
A4: Yes, this is a critical consideration. The lactone ring is often essential for biological activity, as it may be part of the pharmacophore that interacts with the drug's target. Therefore, any modification must be carefully designed to enhance stability while preserving the necessary conformation and electronic properties for target binding. Structure-activity relationship (SAR) studies are essential.
Data Presentation: Stability Enhancement Strategies (Illustrative Data)
The following tables present illustrative quantitative data to demonstrate the potential impact of different stabilization strategies on the half-life of a hypothetical fluoroindolocarbazole lactone ("Parent Compound").
Table 1: Effect of pH on the Stability of the Parent Compound in Aqueous Buffers at 37°C
| Buffer pH | Half-life (t½) in hours | Predominant Form at Equilibrium |
| 3.0 | > 100 | Lactone (Closed Ring) |
| 5.0 | 72 | Lactone (Closed Ring) |
| 7.4 | 8 | Carboxylate (Open Ring) |
| 9.0 | < 1 | Carboxylate (Open Ring) |
Table 2: Comparison of Half-life (t½) at pH 7.4 and 37°C for Different Analogs
| Compound | Modification Strategy | Half-life (t½) in hours | Fold Improvement vs. Parent |
| Parent Compound | - | 8 | 1x |
| Analog A | Steric Shielding (e.g., bulky substituent) | 24 | 3x |
| Analog B | α-Fluoro Ether Bioisostere | > 200 | > 25x |
| Formulation X | Liposomal Encapsulation of Parent | > 150 | > 18x |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines how to perform a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, based on ICH guidelines.[6][7][8]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the fluoroindolocarbazole lactone in a suitable solvent (e.g., DMSO or acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at room temperature (25°C).
-
Withdraw aliquots at 0, 15, 30, 60, and 120 minutes.
-
Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature (25°C), protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound in a controlled oven at 80°C.
-
Store a solution (100 µg/mL in a suitable solvent) at 80°C.
-
Sample at 0, 1, 3, and 7 days.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all samples by a suitable HPLC-UV/MS method to quantify the remaining parent compound and characterize any degradation products formed. The goal is to achieve 5-20% degradation for each condition.[5][8]
Protocol 2: Representative Synthesis of an α-Fluoro Ether Analog
This protocol provides a generalized, conceptual workflow for the synthesis of an α-fluoro ether bioisostere from a lactone. Specific reagents and conditions must be optimized for each unique fluoroindolocarbazole scaffold.
-
Lactone Reduction:
-
Dissolve the parent fluoroindolocarbazole lactone in an anhydrous solvent like THF or dichloromethane under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C.
-
Add a reducing agent such as diisobutylaluminium hydride (DIBAL-H) dropwise to reduce the lactone to the corresponding lactol (hemiacetal).
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction carefully with methanol and then a saturated aqueous solution of Rochelle's salt.
-
-
Fluorination:
-
Isolate and dry the crude lactol intermediate.
-
Dissolve the lactol in anhydrous dichloromethane under an inert atmosphere.
-
Add a nucleophilic fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, dropwise at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
-
Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the final α-fluoro ether analog.
-
Visualizations
Signaling Pathway
Indolocarbazole compounds are well-known inhibitors of various protein kinases. A relevant target for this class of compounds is Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[7] Inhibition of this pathway is a therapeutic strategy for certain autoimmune diseases and B-cell malignancies.
Caption: Inhibition of the BTK signaling pathway by a fluoroindolocarbazole lactone.
Experimental Workflow
The following diagram illustrates the logical workflow for assessing the stability of a new fluoroindolocarbazole lactone compound.
Caption: Workflow for the stability assessment of a novel compound.
References
- 1. Flavonoids as receptor tyrosine kinase FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Non-selective inhibition of mammalian protein kinases by flavinoids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Addressing drug resistance to fluoroindolocarbazole-based therapies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluoroindolocarbazole-based therapies. The information is designed to address specific issues that may be encountered during experimentation, with a focus on understanding and overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for fluoroindolocarbazole compounds?
A1: Fluoroindolocarbazole compounds, such as rebeccamycin and staurosporine analogs, are known to exert their anticancer effects through two primary mechanisms.[1] They can act as topoisomerase poisons, intercalating with DNA and stabilizing the topoisomerase-DNA cleavage complex, which leads to DNA strand breaks and apoptosis.[2][3] Additionally, many of these compounds are potent inhibitors of a wide range of protein kinases, including protein kinase C (PKC) and others involved in cell signaling pathways that control proliferation and survival.[1][4]
Q2: What are the common mechanisms of acquired resistance to fluoroindolocarbazole therapies?
A2: Resistance to fluoroindolocarbazole therapies can develop through several mechanisms:
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Target Alteration: Mutations in the genes encoding the drug's primary targets, such as DNA topoisomerase I, can prevent the drug from binding effectively.[2][5][6]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and ABCG2, can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[7][8]
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Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of the drug. The PI3K/Akt/mTOR pathway is a commonly upregulated pathway that promotes cell survival and proliferation, thereby conferring resistance.[9][10][11]
Q3: My cells are showing increasing resistance to the fluoroindolocarbazole compound. How can I confirm the mechanism of resistance?
A3: To elucidate the resistance mechanism, a multi-step approach is recommended:
-
Sequence the Target Gene: Isolate DNA from your resistant cells and sequence the gene for the primary target of your compound (e.g., TOP1 for topoisomerase I inhibitors). Compare the sequence to that of the parental, sensitive cells to identify any mutations.[6]
-
Assess Efflux Pump Expression: Use Western blotting or quantitative PCR (qPCR) to measure the protein and mRNA levels, respectively, of common ABC transporters like P-glycoprotein (MDR1) and ABCG2 in both your sensitive and resistant cell lines.[12]
-
Profile Key Signaling Pathways: Use Western blotting to examine the phosphorylation status (and thus activation) of key proteins in survival pathways, such as Akt and mTOR, in both cell lines.[13]
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Ensure you are using cells within a consistent and low passage range for all experiments. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the assay will lead to variable results. Optimize and strictly control the seeding density for your specific cell line. |
| Drug Degradation | Fluoroindolocarbazole compounds can be sensitive to light and multiple freeze-thaw cycles. Prepare fresh drug dilutions for each experiment from a stock solution stored under appropriate conditions (e.g., protected from light at -20°C or -80°C). |
| Assay Incubation Time | The optimal incubation time with the drug can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most consistent and reproducible time point for your assay. |
Problem 2: No or Weak Signal in Western Blot for Resistance-Associated Proteins
| Possible Cause | Troubleshooting Step |
| Low Protein Abundance | The target protein may be expressed at low levels. Increase the amount of protein loaded onto the gel. You may also need to enrich for your protein of interest using immunoprecipitation. |
| Poor Antibody Quality | The primary antibody may have low affinity or be non-specific. Ensure the antibody is validated for Western blotting and for the species you are working with. Run a positive control to verify antibody performance. |
| Inefficient Protein Transfer | High molecular weight proteins or improper transfer conditions can lead to poor transfer. Optimize the transfer time and voltage. For large proteins, a wet transfer overnight at 4°C is often more efficient. Use a Ponceau S stain to visualize total protein on the membrane post-transfer to confirm efficiency. |
| Inappropriate Blocking Buffer | The blocking buffer may be masking the epitope your antibody recognizes. Try switching to a different blocking agent (e.g., from non-fat milk to bovine serum albumin (BSA) or vice versa) or reducing the concentration of the blocking agent. |
Data Presentation
Table 1: Comparative IC50 Values for Fluoroindolocarbazole Analogs in Sensitive and Resistant Cell Lines
| Compound | Cell Line | Resistance Mechanism | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference(s) |
| NB-506 (Rebeccamycin analog) | DU-145 vs. DU-145/RC1 | Topoisomerase I (R364H) | ~5 nM | ~50 nM | ~10 | [5] |
| NB-506 (Rebeccamycin analog) | DC3F vs. DC3F/C10 | Topoisomerase I (G503S) | ~2 nM | ~10 nM | ~5 | [5] |
| NB-506 (Rebeccamycin analog) | CEM vs. CEM/C2 | Topoisomerase I (N722S) | ~1 nM | ~10 nM | ~10 | [5] |
| Staurosporine Analog (Cpd 4) | MDA-MB-231 | Parental | 1.35 µM | N/A | N/A | [14] |
| Staurosporine | MDA-MB-231 | Parental | 7.67 µM | N/A | N/A | [14] |
| Staurosporine | EGFR-expressing cells | Parental | 88.1 nM | N/A | N/A | [15] |
| Staurosporine | HER2-expressing cells | Parental | 35.5 nM | N/A | N/A | [15] |
Table 2: Gene Expression Changes in Drug-Resistant Cell Lines
| Gene | Cell Line | Resistance to | Method | Fold Change in Resistant Cells | Reference(s) |
| ABCG2 (BCRP) | 7-OH-methotrexate-resistant leukemia cells | Methotrexate analog | Microarray | >2-fold increase | [16] |
| ABCC1 (MRP1) | 7-OH-methotrexate-resistant leukemia cells | Methotrexate analog | Microarray | >2-fold increase | [16] |
| MDR1 (P-gp) | K562/R10 | Vinblastine | Immunocytochemistry | 24-80% decrease after I3C treatment | [12] |
| Rv0191 | Mycobacterium tuberculosis | Ofloxacin | RNA-seq | ~3.5-fold increase | [17] |
Experimental Protocols
Protocol 1: Development of a Drug-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cancer cell line through continuous exposure to escalating drug concentrations.
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Determine the initial IC50: Culture the parental (sensitive) cell line and perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 value of the fluoroindolocarbazole compound.
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Initial Exposure: Begin by treating the parental cells with the drug at a concentration equal to the IC10-IC20. Culture the cells until they reach approximately 80% confluency.
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Dose Escalation: Once the cells have adapted and are growing steadily at the current drug concentration, increase the drug concentration by 1.5- to 2-fold.
-
Monitor and Passage: Continuously monitor the cells for signs of cell death and proliferation. When the cells reach 80% confluency, passage them into a new flask with fresh medium containing the same increased drug concentration.
-
Cryopreservation: At each successful adaptation to a higher drug concentration, cryopreserve a vial of cells for backup.
-
Repeat Dose Escalation: Repeat steps 3-5 until the cells are able to proliferate in a significantly higher drug concentration (e.g., 10-fold or more above the initial IC50).
-
Confirmation of Resistance: Once a resistant population is established, perform a new dose-response assay to determine the new IC50 value. A significant increase in the IC50 compared to the parental cell line confirms the development of resistance.
-
Maintenance of Resistant Phenotype: To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance dose of the drug (typically the IC10-IC20 of the resistant line).
Protocol 2: Western Blot Analysis of P-glycoprotein (MDR1) Expression
This protocol outlines the steps for detecting and comparing the expression levels of P-glycoprotein in sensitive and resistant cell lines.
-
Sample Preparation (Cell Lysis):
-
Culture both sensitive and resistant cells to 80-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for P-glycoprotein (MDR1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH or β-actin).
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Quantify the band intensities to determine the relative expression of P-glycoprotein in the sensitive versus resistant cell lines.
-
Visualizations
Caption: Experimental workflow for developing and analyzing drug-resistant cell lines.
Caption: Key mechanisms of action and resistance to fluoroindolocarbazole therapies.
Caption: The PI3K/Akt/mTOR signaling pathway, a key driver of drug resistance.
References
- 1. Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Poisoning of topoisomerase I by an antitumor indolocarbazole drug: stabilization of topoisomerase I-DNA covalent complexes and specific inhibition of the protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. Use of camptothecin-resistant mammalian cell lines to evaluate the role of topoisomerase I in the antiproliferative activity of the indolocarbazole, NB-506, and its topoisomerase I binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Topoisomerase I mutations are associated with resistance to camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABCG2 confers resistance to indolocarbazole compounds by ATP-dependent transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein | MDPI [mdpi.com]
- 9. The Upregulation of PI3K/Akt and MAP Kinase Pathways is Associated with Resistance of Microtubule-Targeting Drugs in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of P-glycoprotein-mediated multidrug resistance in K562 leukemic cells by indole-3-carbinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Marine Staurosporine Analogues: Activity and Target Identification in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gene expression profiling of leukemia T-cells resistant to methotrexate and 7-hydroxymethotrexate reveals alterations that preserve intracellular levels of folate and nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mycobacterium tuberculosis Gene Expression Associated With Fluoroquinolone Resistance and Efflux Pump Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and administration for in vivo fluoroindolocarbazole studies.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with in vivo applications of fluoroindolocarbazole compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My fluoroindolocarbazole compound has poor aqueous solubility. What is a suitable vehicle for in vivo administration?
A1: Poor aqueous solubility is a common challenge with this class of compounds. A multi-pronged approach to formulation development is often necessary. The choice of vehicle depends on the administration route and the specific physicochemical properties of your compound.
For early-stage preclinical studies, especially in rodents, a common starting point is the use of a co-solvent system. A widely reported vehicle for poorly soluble compounds is a mixture of DMSO and a suspending agent like carboxymethylcellulose (CMC). For instance, some studies have successfully used a formulation of 10% DMSO and 0.5% CMC for oral gavage.
For intravenous administration, more complex formulations may be required to prevent precipitation in the bloodstream. These can include:
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Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are often used. However, it's crucial to perform dose-range finding studies to assess the toxicity of the vehicle itself. Slowing the injection or infusion rate can also help prevent precipitation.
-
Surfactant-based solutions: Formulations containing surfactants like polysorbate 80 (Tween 80) or Cremophor EL can improve solubility.
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Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, enhancing their solubility in aqueous solutions.
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Nanosuspensions and Microemulsions: These advanced formulations can significantly improve the bioavailability of poorly soluble compounds for both oral and intravenous routes.
It is highly recommended to perform small-scale formulation screening to assess the physical and chemical stability of your compound in various vehicles before proceeding to in vivo studies.
Q2: What is the recommended starting dose and administration route for a novel fluoroindolocarbazole in a mouse xenograft model?
A2: The optimal starting dose and administration route are highly dependent on the specific compound's potency, toxicity, and pharmacokinetic profile. However, based on preclinical studies of similar compounds, a general approach can be outlined.
-
Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) injections are common in early efficacy studies to ensure systemic exposure. Oral (p.o.) administration is also relevant, especially if the compound is being developed as an oral therapeutic.
-
Dosage Range: For initial efficacy studies in mouse xenograft models, doses can range from 5 mg/kg to 50 mg/kg, administered on various schedules (e.g., daily, twice daily, or intermittently). It is crucial to conduct a maximum tolerated dose (MTD) study to determine the highest dose that can be administered without causing severe toxicity.
Q3: How can I monitor the in vivo efficacy of my fluoroindolocarbazole compound?
A3: The primary method for assessing in vivo efficacy in solid tumor models is the measurement of tumor volume over time. This is typically done using calipers to measure the length and width of the tumor. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
Other important efficacy endpoints include:
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Tumor growth inhibition (TGI): This is the percentage difference in the mean tumor volume of the treated group compared to the control group.
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Tumor weight: At the end of the study, tumors are often excised and weighed.
-
Survival analysis: In some studies, the effect of the compound on the overall survival of the animals is a key endpoint.
-
Biomarker analysis: Tumor and plasma samples can be collected to assess target engagement and downstream pharmacodynamic effects.
Troubleshooting Guides
Issue 1: High variability in tumor growth within the same treatment group.
-
Possible Cause: Inconsistent tumor cell implantation, variability in the health status of the animals, or uneven drug distribution.
-
Troubleshooting Steps:
-
Standardize Tumor Implantation: Ensure that the same number of viable tumor cells are implanted at the same anatomical site for all animals.
-
Animal Health: Closely monitor the health of the animals throughout the study. Factors such as weight loss or signs of distress can impact tumor growth.
-
Formulation Homogeneity: If administering a suspension, ensure it is well-mixed before each injection to guarantee consistent dosing.
-
Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability.
-
Issue 2: No significant anti-tumor effect is observed, even at high doses.
-
Possible Cause: Poor bioavailability, rapid metabolism of the compound, or inherent resistance of the tumor model.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the plasma concentration of the compound over time. This will reveal if the compound is being absorbed and reaching therapeutic levels.
-
Vehicle Optimization: If bioavailability is low, consider reformulating the compound using the strategies outlined in FAQ 1.
-
In Vitro Sensitivity Testing: Confirm the sensitivity of the tumor cell line to your compound in vitro before proceeding with in vivo studies.
-
Target Engagement: If possible, assess whether the compound is hitting its intended target in the tumor tissue.
-
Issue 3: Unexpected toxicity or adverse effects in the treated animals.
-
Possible Cause: The compound itself is toxic at the administered dose, or the vehicle is causing adverse effects.
-
Troubleshooting Steps:
-
Vehicle-only Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity.
-
Dose De-escalation: If toxicity is observed, reduce the dose and/or the frequency of administration.
-
Clinical Observations: Carefully monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Histopathology: At the end of the study, perform a histopathological analysis of major organs to identify any potential target organs of toxicity.
-
Data Presentation
Table 1: Representative In Vivo Efficacy of a Fluoroindolocarbazole Compound in a Mouse Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p. | Daily | 1500 ± 250 | - |
| Fluoroindolocarbazole | 10 | i.p. | Daily | 750 ± 150 | 50 |
| Fluoroindolocarbazole | 25 | i.p. | Daily | 300 ± 100 | 80 |
Data are presented as mean ± standard error of the mean (SEM) and are representative examples based on preclinical studies of similar compounds.
Table 2: Representative Pharmacokinetic Parameters of a Fluoroindolocarbazole Compound in Mice
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | 1.5 µM |
| Tmax (Time to Cmax) | 1 hour |
| AUC (Area Under the Curve) | 8.5 µM*h |
| t1/2 (Half-life) | 4 hours |
These values are illustrative and will vary depending on the specific compound, dose, and formulation.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
-
Cell Culture: Culture the desired human cancer cell line under standard conditions.
-
Tumor Implantation: Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel). Inject 1 x 10⁶ to 10 x 10⁶ cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment and control groups.
-
Drug Administration: Prepare the fluoroindolocarbazole compound in a suitable vehicle. Administer the compound according to the predetermined dose and schedule (e.g., intraperitoneal injection daily for 21 days). The control group should receive the vehicle only.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week.
-
Data Analysis: Calculate tumor volumes and percent tumor growth inhibition. Perform statistical analysis to determine the significance of the results.
Mandatory Visualizations
Refinement of purification methods for high-purity fluoroindolocarbazole isolates.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of high-purity fluoroindolocarbazole isolates.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for purifying crude fluoroindolocarbazole isolates?
A1: Initial purification typically involves extraction from the culture broth followed by preliminary separation using techniques like vacuum liquid chromatography or column chromatography to remove major impurities.[1] The selection of solvents and stationary phases is critical at this stage to achieve a partially purified mixture suitable for high-resolution methods.
Q2: My fluoroindolocarbazole isolate appears to be degrading during purification. What are common causes and solutions?
A2: Fluoroindolocarbazoles can be sensitive to pH, light, and temperature. Degradation may be caused by harsh mobile phase conditions (e.g., strong acids or bases), prolonged exposure to UV light in the HPLC detector, or elevated temperatures. To mitigate this, use buffered mobile phases within a neutral pH range, employ a UV detector with the lowest effective light intensity, and consider using a temperature-controlled column compartment and fraction collector.[2]
Q3: I am observing poor resolution between my target compound and closely related impurities. How can I improve this?
A3: Improving resolution in HPLC often involves optimizing the mobile phase composition, gradient slope, and stationary phase. For fluoroindolocarbazoles, which are often chiral, using a chiral stationary phase (CSP) can be highly effective for separating enantiomers or diastereomers.[3][4][5] Experimenting with different organic modifiers (e.g., acetonitrile vs. methanol) and adjusting the pH of the aqueous phase can also significantly impact selectivity.[3] A shallower gradient over a longer run time can also enhance the separation of closely eluting peaks.[6][7]
Q4: What is the most effective high-resolution purification technique for achieving >99% purity for fluoroindolocarbazole isolates?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the final purification of fluoroindolocarbazole isolates to high purity.[2][4] The use of modern, high-efficiency columns with smaller particle sizes can provide the necessary resolution. For complex mixtures or chiral compounds, specialized columns, such as those with chiral stationary phases, are often required.[8][9]
Q5: How do I handle the chiral separation of fluoroindolocarbazole enantiomers?
A5: Chiral separation is crucial as enantiomers can have different biological activities.[5][8] The most common approach is to use a chiral stationary phase (CSP) in HPLC.[4][9] The choice of CSP (e.g., polysaccharide-based, protein-based) and the optimization of mobile phase conditions (composition, pH, and flow rate) are key factors in achieving successful enantioseparation.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | 1. Compound degradation during the process. 2. Irreversible adsorption onto the stationary phase. 3. Inefficient fraction collection. | 1. Check compound stability at the mobile phase pH. Use light-protective vials if the compound is light-sensitive. 2. Test different stationary phases or add a competitive agent to the mobile phase. 3. Ensure the fraction collector is calibrated and the collection window is set appropriately.[2] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Secondary interactions with the stationary phase. 4. Column degradation. | 1. Reduce the sample load on the column.[6] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Add a competing agent (e.g., a small amount of trifluoroacetic acid for basic compounds) to the mobile phase.[10] 4. Flush the column or replace it if it has reached the end of its lifespan. |
| Co-elution of Impurities | 1. Insufficient column efficiency or selectivity. 2. Unoptimized gradient profile. 3. Presence of isomers. | 1. Switch to a column with a different stationary phase chemistry or a smaller particle size. 2. Decrease the gradient slope (make it shallower) to improve separation.[7] 3. If isomers are present, a chiral stationary phase may be necessary for separation.[3][4] |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column equilibration issues. | 1. Prepare fresh mobile phase for each run and ensure accurate mixing. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Quantitative Data Summary
Table 1: HPLC Parameter Optimization for Fluoroindolocarbazole Purification
| Parameter | Condition A | Condition B (Optimized) | Outcome |
| Column | Standard C18, 5 µm | Chiral Stationary Phase (e.g., Chiralpak AGP), 5 µm | Improved resolution of enantiomers.[3] |
| Mobile Phase A | Water | 10 mM Ammonium Acetate, pH 5.4 | Better peak shape and resolution.[3] |
| Mobile Phase B | Acetonitrile | Methanol | Altered selectivity, potentially resolving co-eluting impurities. |
| Gradient | 10-90% B in 15 min | 30-60% B in 30 min (Shallow Gradient) | Increased separation of closely related compounds.[7] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Increased column efficiency and resolution. |
| Purity Achieved | 95.2% | >99.5% | High-purity isolate suitable for further development. |
| Yield | 75% | 70% | Slight decrease in yield is acceptable for a significant increase in purity. |
Experimental Protocols
Protocol 1: Analytical HPLC Method Development
-
Column Selection: Begin with a standard reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm). If isomers are suspected, screen several chiral stationary phases.[4]
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 10 mM ammonium acetate in water, pH adjusted to 5.4) and Mobile Phase B (e.g., methanol or acetonitrile). Filter all solvents through a 0.22 µm filter.[3]
-
Initial Gradient Run: Perform a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the target compound.
-
Gradient Optimization: Based on the scouting run, design a shallower, more focused gradient around the elution point of the target compound to maximize resolution.[6][7]
-
Parameter Refinement: Systematically adjust the flow rate, pH of Mobile Phase A, and organic modifier to optimize peak shape and resolution.
Protocol 2: Preparative HPLC Purification
-
Method Scaling: Scale up the optimized analytical method to a preparative column of the same stationary phase. Adjust the flow rate and gradient times according to the column dimensions.
-
Sample Preparation: Dissolve the partially purified fluoroindolocarbazole isolate in a suitable solvent (e.g., DMSO or a solvent matching the initial mobile phase composition) to create a concentrated stock solution.
-
Loading Study: Perform a loading study by injecting increasing amounts of the sample to determine the maximum load that does not compromise resolution.
-
Purification Run: Perform the preparative run using the optimized method and sample load.
-
Fraction Collection: Collect fractions corresponding to the target peak using an automated fraction collector.[2]
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity. Pool the fractions that meet the desired purity specification.
-
Solvent Removal: Remove the solvent from the pooled fractions, typically by lyophilization or rotary evaporation, to obtain the high-purity solid compound.
Visualizations
Caption: General purification workflow for fluoroindolocarbazole isolates.
Caption: Troubleshooting decision tree for poor chromatographic resolution.
References
- 1. Production, isolation and structure determination of novel fluoroindolocarbazoles from Saccharothrix aerocolonigenes ATCC 39243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. idus.us.es [idus.us.es]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 10. agilent.com [agilent.com]
Technical Support Center: Synthesis of Glycosylated Indolocarbazoles
Welcome to the Technical Support Center for the synthesis of glycosylated indolocarbazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important class of compounds.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of glycosylated indolocarbazoles.
Issue 1: Poor Regioselectivity - Mixture of N- and C-Glycosylated Products
Q1: I am getting a mixture of N- and C-glycosylated products. How can I improve the selectivity for N-glycosylation?
A1: The indole nucleus of the indolocarbazole aglycone has two potentially nucleophilic positions: the indole nitrogen (N1) and the C3 position of the indole ring. To favor N-glycosylation over C-glycosylation, consider the following strategies:
-
Protecting Group Strategy: The use of a protecting group on the indole nitrogen can direct the glycosylation to other positions. Conversely, to achieve N-glycosylation, it is crucial to have the indole nitrogen available for reaction. Strategies to enhance the nucleophilicity of the indole nitrogen relative to the C3 position are key. One approach is to introduce an electron-withdrawing group at the C2 position of the indole, which can increase the acidity of the N-H bond and favor N-alkylation, a reaction mechanistically similar to N-glycosylation.[1]
-
Reaction Conditions: The choice of base and solvent can significantly influence the regioselectivity. Using a strong, non-nucleophilic base can selectively deprotonate the indole nitrogen, making it a more potent nucleophile. Aprotic, non-polar solvents are often preferred to minimize side reactions.
-
Catalyst Selection: In some cases, the choice of catalyst can direct the regioselectivity. For instance, in related indole functionalization reactions, rhodium catalysts have been shown to favor N-functionalization by a chelation-assisted mechanism.[1]
Issue 2: Low Yield and/or Decomposition of the Indolocarbazole Aglycone
Q2: My reaction yield is consistently low, and I suspect the indolocarbazole aglycone is decomposing under the reaction conditions. What can I do to improve the yield and stability?
A2: The indolocarbazole core can be sensitive to harsh reaction conditions, particularly strong acids or high temperatures. To mitigate aglycone decomposition and improve yields, consider the following:
-
Milder Reaction Conditions: Opt for milder glycosylation methods. This includes using less aggressive Lewis acids, lower reaction temperatures, and shorter reaction times. Hydrogen bond-mediated glycosylation using a thiourea catalyst is an example of a mild activation system.[2]
-
Protecting Groups: Ensure that any sensitive functional groups on the aglycone are adequately protected. The choice of protecting group is critical and should be stable to the glycosylation conditions but readily removable later.[3]
-
pH Control: Maintain strict control over the pH of the reaction mixture. Buffering the reaction can prevent the accumulation of acidic byproducts that may lead to aglycone degradation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the electron-rich indolocarbazole core.
Issue 3: Poor Stereoselectivity - Formation of Anomeric Mixtures
Q3: I am obtaining a mixture of α- and β-anomers. How can I improve the stereoselectivity of the glycosylation reaction?
A3: Achieving high stereoselectivity in glycosidic bond formation is a common challenge. The anomeric outcome is influenced by several factors:
-
Neighboring Group Participation: The protecting group at the C2 position of the glycosyl donor plays a crucial role. A participating group, such as an acetyl or benzoyl group, will typically lead to the formation of a 1,2-trans-glycoside.[4] For glucose donors, this results in the β-anomer. Conversely, a non-participating group, like a benzyl ether, generally favors the formation of the 1,2-cis-glycoside (α-anomer for glucose) due to the anomeric effect, although this can often lead to mixtures.[4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome.
-
Promoter/Catalyst: The choice of promoter or catalyst can have a profound effect on the anomeric ratio.
-
Temperature: Lowering the reaction temperature can often improve stereoselectivity by favoring the thermodynamically more stable product or by slowing down competing reaction pathways.
Frequently Asked Questions (FAQs)
Q4: What are the most common protecting groups used for the sugar moiety in indolocarbazole glycosylation?
A4: The choice of protecting groups for the carbohydrate is critical for a successful glycosylation. Common choices include:
-
Acyl-type protecting groups (e.g., Acetyl, Benzoyl): These are often used at the C2 position to direct the formation of 1,2-trans glycosidic bonds through neighboring group participation.[4]
-
Ether-type protecting groups (e.g., Benzyl, p-Methoxybenzyl): These are considered "non-participating" and are often used when the 1,2-cis product is desired. However, their use can sometimes lead to mixtures of anomers.[4]
-
Silyl ethers (e.g., TBS, TIPS): These are versatile protecting groups that can be selectively introduced and removed under mild conditions. Cyclic silyl groups can also influence the reactivity and selectivity of the glycosylation.[3]
Q5: How can I purify the α- and β-anomers of my glycosylated indolocarbazole product?
A5: The separation of anomers can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.
-
Stationary Phase: Chiral stationary phases, such as Chiralpak columns, are often effective for separating anomers.[5][6] Normal-phase silica gel or reversed-phase C18 columns can also be used, but optimization of the mobile phase is crucial.
-
Mobile Phase: A careful selection and optimization of the mobile phase composition is necessary to achieve baseline separation. Isocratic or gradient elution with solvent systems like hexane/ethanol or acetonitrile/water are commonly employed.[5][6]
-
Temperature: Column temperature can affect the separation. In some cases, running the HPLC at a higher temperature can cause the anomers to interconvert on the column, leading to a single broadened peak, which can be desirable if separation is not the goal. Conversely, lower temperatures can improve resolution.[7][8]
Q6: Is enzymatic glycosylation a viable alternative to chemical synthesis for indolocarbazoles?
A6: Yes, enzymatic glycosylation is a promising alternative that offers several advantages:
-
High Regio- and Stereoselectivity: Glycosyltransferases, the enzymes responsible for glycosylation in nature, are highly specific and can catalyze the formation of a single regio- and stereoisomer, eliminating the need for complex protecting group strategies and the purification of isomers.[9][10]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous buffers at or near neutral pH and ambient temperature, which helps to prevent the degradation of sensitive aglycones.[10]
-
Challenges: The main challenges for enzymatic glycosylation are the availability and cost of the required glycosyltransferases and sugar nucleotide donors. However, advances in recombinant enzyme production and metabolic engineering are making this approach more accessible.[9] For instance, in the biosynthesis of staurosporine, the glycosyltransferase StaG is responsible for attaching the sugar moiety to the aglycone.[11]
Data Presentation
Table 1: Comparison of Yields and Anomeric Ratios in the C-Glycosylation of N-Boc Indoles with Protected Glycosyl Donors. [12]
| Glycosyl Donor (Protecting Group) | Indole Derivative | Product Yield (%) | Anomeric Ratio (α:β) |
| Glucose (Benzyl) | N-Boc Indole | 78 | β only |
| Glucose (p-Methylbenzyl) | N-Boc Indole | 81 | β only |
| Glucose (Acetyl) | N-Boc Indole | 74 | β only |
| Galactose (Benzoyl) | N-Boc Indole | 83 | β only |
| Galactose (p-Methylbenzyl) | N-Boc Indole | 75 | β only |
| Glucose (Benzyl) | N-Boc-5-methoxyindole | 75 | 2.7:1 |
| Glucose (p-Methylbenzyl) | N-Boc-5-methoxyindole | 76 | 6:1 |
Experimental Protocols
Protocol 1: General Procedure for Brønsted Acid-Catalyzed C-Glycosylation of N-Boc Indoles [12]
-
To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add a solution of the glycosyl donor (1.0 equiv) and the N-Boc indole acceptor (1.2 equiv) in dry dichloromethane (DCM) under an argon atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add triflimide (Tf₂NH) (30 mol %) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C-glycosylated indole.
Visualizations
Caption: A general workflow for the chemical synthesis of glycosylated indolocarbazoles.
Caption: A decision-making diagram for troubleshooting common glycosylation problems.
References
- 1. researchgate.net [researchgate.net]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shodex.com [shodex.com]
- 8. shodex.com [shodex.com]
- 9. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Fluoroindolocarbazole Derivatives and Camptothecin in Cancer Therapy
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data reveals that fluoroindolocarbazole derivatives, particularly the compound FL118, exhibit superior efficacy and a distinct mechanistic profile compared to the established anticancer agent camptothecin and its derivatives. This comparison guide, intended for researchers, scientists, and drug development professionals, summarizes key findings from experimental data, outlines detailed experimental protocols, and visualizes the complex signaling pathways involved.
Executive Summary
Fluoroindolocarbazole derivatives and camptothecin analogs both function as inhibitors of Topoisomerase I (Top1), a critical enzyme in DNA replication and transcription. However, emerging evidence indicates that fluoroindolocarbazoles, exemplified by FL118, possess a multi-faceted mechanism of action that contributes to their enhanced potency and ability to overcome common resistance mechanisms that limit the clinical utility of camptothecins. This guide provides a detailed comparison of their efficacy, mechanisms, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Topoisomerase I Inhibitors
Camptothecin and its derivatives , such as topotecan and irinotecan (which is metabolized to the active form SN-38), exert their cytotoxic effects by stabilizing the covalent complex between Top1 and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to DNA single-strand breaks that are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[1][2]
Fluoroindolocarbazole derivatives , including the extensively studied FL118, also inhibit Top1. However, their anticancer activity is not solely dependent on this mechanism. Studies have shown that FL118 is a less potent inhibitor of Top1 in biochemical assays compared to SN-38, yet it displays significantly greater cytotoxicity against cancer cells.[3][4] This suggests the involvement of additional mechanisms. Notably, FL118 has been found to downregulate the expression of several key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, in a p53-independent manner.[2][4] This multi-targeted approach likely contributes to its superior efficacy. Furthermore, some indolocarbazole derivatives, such as rebeccamycin analogs, have been shown to inhibit the SR kinase activity of Top1, a function distinct from its DNA cleavage-religation activity.[3][5]
Below is a DOT script generating a diagram that illustrates the distinct signaling pathways.
Caption: Comparative signaling pathways of Camptothecin and Fluoroindolocarbazole derivatives.
Comparative Efficacy: In Vitro Cytotoxicity
Head-to-head comparisons have consistently demonstrated the superior potency of the fluoroindolocarbazole derivative FL118 over camptothecin's active metabolite SN-38 and its analog topotecan across a range of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| FL118 | HCT-116 | Colon | < 1 | [6] |
| SN-38 | HCT-116 | Colon | 5-10 | [6] |
| FL118 | A549 | Lung | < 1 | [6] |
| SN-38 | A549 | Lung | 5-10 | [6] |
| FL118 | EKVX | Lung | < 1 | [6] |
| SN-38 | EKVX | Lung | 5-10 | [6] |
| Camptothecin | HT-29 | Colon | 10 | [7][8] |
| SN-38 | HT-29 | Colon | 8.8 | [7][8] |
| Topotecan | HT-29 | Colon | 33 | [7][8] |
| NB-506 (Indolocarbazole) | P388 | Leukemia | Moderately potent | [9] |
| Rebeccamycin Analog (R-3) | P388 | Leukemia | Potent | [1] |
Note: IC50 values are approximate and can vary based on experimental conditions.
A significant advantage of FL118 is its ability to overcome resistance mechanisms that plague camptothecin-based therapies. For instance, FL118 is not a substrate for the ABCG2 drug efflux pump, a common mechanism of resistance to SN-38 and topotecan.[5] Furthermore, cancer cells with mutations in Top1 that confer resistance to camptothecins show limited cross-resistance to indolocarbazole derivatives like NB-506.[9]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of the test compounds (fluoroindolocarbazole derivatives and camptothecin) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
The following DOT script visualizes the MTT assay workflow.
Caption: Workflow for the MTT cytotoxicity assay.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x Top1 reaction buffer, and the test compound at various concentrations.
-
Enzyme Addition: Add purified human Topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: Inhibition of Top1 activity is observed as a decrease in the amount of relaxed DNA and a persistence of the supercoiled form.
The DOT script below illustrates the Topoisomerase I inhibition assay workflow.
Caption: Workflow for the Topoisomerase I inhibition assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and plasma membrane integrity using propidium iodide (PI).
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specified duration to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
The following DOT script provides a visual representation of the apoptosis assay workflow.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
The available preclinical evidence strongly suggests that fluoroindolocarbazole derivatives, particularly FL118, represent a promising class of anticancer agents with a distinct and potentially more advantageous profile compared to traditional camptothecins. Their enhanced potency, broader mechanism of action, and ability to circumvent key resistance pathways warrant further investigation and clinical development. This guide provides a foundational understanding for researchers seeking to explore and build upon these important findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Camptothecin analogues with enhanced antitumor activity at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of camptothecin-resistant mammalian cell lines to evaluate the role of topoisomerase I in the antiproliferative activity of the indolocarbazole, NB-506, and its topoisomerase I binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance in Topoisomerase I Poisons: Fluoroindolocarbazoles and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of fluoroindolocarbazoles and other topoisomerase I (Topo I) poisons, with a focus on cross-resistance patterns observed in cancer cell lines. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to aid in the research and development of novel anticancer agents that can overcome drug resistance.
Introduction to Topoisomerase I Poisons and Resistance
Topoisomerase I is a crucial nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. Topo I poisons are a class of anticancer agents that stabilize the covalent complex between Topo I and DNA, leading to the accumulation of DNA strand breaks and subsequent cell death. This class of drugs includes the well-established camptothecins (e.g., topotecan, irinotecan), the synthetic indenoisoquinolines, and the promising fluoroindolocarbazoles.
Despite their clinical efficacy, the development of drug resistance remains a significant hurdle. Resistance to Topo I poisons can arise through various mechanisms, broadly categorized as target-related and non-target-related. Understanding the cross-resistance profiles of different Topo I inhibitors is paramount for designing effective sequential or combination therapies.
Mechanisms of Resistance to Topoisomerase I Poisons
Resistance to Topo I inhibitors is a multifaceted phenomenon. The primary mechanisms are summarized below.
-
Alterations in the Target Enzyme (Topoisomerase I):
-
Reduced Topo I Expression: A decrease in the cellular levels of Topo I protein leads to fewer drug-targetable complexes, thereby conferring resistance.
-
Mutations in the TOP1 Gene: Point mutations in the gene encoding Topo I can alter the drug-binding site, reducing the affinity of the inhibitor for the Topo I-DNA complex. Common mutations associated with camptothecin resistance have been identified in the core and linker domains of the enzyme.[1][2][3][4]
-
Gene Rearrangement: Structural alterations in the TOP1 gene can also lead to a non-functional or less active enzyme.
-
-
Reduced Intracellular Drug Accumulation:
-
Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein), can actively pump Topo I inhibitors out of the cell, reducing their intracellular concentration and cytotoxicity. This is a well-documented mechanism of resistance to topotecan and SN-38 (the active metabolite of irinotecan).[5]
-
-
Alterations in Cellular Response to DNA Damage:
-
DNA Damage Response (DDR) Pathways: Enhanced DNA repair mechanisms can counteract the DNA damage induced by Topo I poisons. Key signaling pathways involved include the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinase pathways, which are activated in response to DNA double-strand breaks and replication stress, respectively.[5][6][7][8][9] Activation of these pathways can lead to cell cycle arrest and DNA repair, mitigating the cytotoxic effects of the drugs.[8]
-
Autophagy: Topo I inhibitors can induce autophagy, a cellular process of self-digestion. The role of autophagy in drug resistance is complex and can be cytoprotective or cytotoxic depending on the cellular context. In some cases, autophagy can promote cell survival and contribute to resistance.[10][11][12][13][14]
-
Quantitative Comparison of Cross-Resistance
The following tables summarize the in vitro cytotoxicity and cross-resistance profiles of various Topo I poisons in sensitive and resistant cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) and the resistance factor (RF), which is the ratio of the IC50 in the resistant cell line to that in the parental, sensitive cell line.
Table 1: Cross-Resistance of Indolocarbazole NB-506 in Camptothecin-Resistant Cell Lines
| Cell Line | Parental/Resistant | Resistance Mechanism | Camptothecin (CPT) RF | NB-506 RF |
| P388 | Parental | - | 1 | 1 |
| P388/CPT45 | Resistant | Low Topo I levels | >100 | 2 |
| DU-145 | Parental | - | 1 | 1 |
| DU-145/RC1 | Resistant | TOP1 Mutation (R364H) | >50 | 10 |
| DC3F | Parental | - | 1 | 1 |
| DC3F/C10 | Resistant | TOP1 Mutation (G503S) | >100 | 5 |
| CEM | Parental | - | 1 | 1 |
| CEM/C2 | Resistant | TOP1 Mutation (N722S) | >100 | 2 |
Data synthesized from Urasaki et al., Cancer Research, 2001.
Table 2: Cross-Resistance of Indenoisoquinolines in SN-38-Resistant Colon Cancer Cell Lines
| Cell Line | Parental/Resistant | Resistance Mechanism | SN-38 RF | NSC 725776 (Indenoisoquinoline) RF | NSC 743400 (Indenoisoquinoline) RF |
| HCT116 | Parental | - | 1 | 1 | 1 |
| HCT116-SN6 | Resistant | Wild-type TOP1 | 20 | 1.5 | 1.2 |
| HCT116-SN50 | Resistant | TOP1 Mutations (R364K, G717R) | 67 | >50 | >50 |
Data synthesized from Jensen et al., Molecular Cancer, 2016.
Table 3: Cytotoxicity of Camptothecin Derivatives in HT-29 Human Colon Carcinoma Cells
| Compound | IC50 (nM) |
| SN-38 | 8.8 |
| Camptothecin (CPT) | 10 |
| 9-Aminocamptothecin (9-AC) | 19 |
| Topotecan (TPT) | 33 |
| CPT-11 (Irinotecan) | >100 |
Data from Tanizawa et al., Journal of the National Cancer Institute, 1994.[12]
Experimental Protocols
Cytotoxicity Assays
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds and incubate for the desired period (e.g., 72 hours).
-
Fix the cells by gently adding 50-100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.[15]
-
Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye.[15][16]
-
Air-dry the plates completely.
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[15][16]
-
Air-dry the plates again.
-
Dissolve the protein-bound dye by adding 100-200 µL of 10 mM Tris base solution to each well.[15][16]
-
Measure the absorbance at 510-540 nm using a microplate reader.[15][16]
Topoisomerase I Activity Assay (DNA Relaxation)
This assay measures the ability of Topo I to relax supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/ml BSA, pH 7.5)
-
Nuclear extracts or purified Topoisomerase I
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures containing the Topo I reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Add nuclear extract or purified Topo I to initiate the reaction.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and a loading dye).
-
Analyze the DNA topology by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.
-
Visualize the DNA bands under UV light after staining.
Topoisomerase I Gene Mutation Analysis
This involves sequencing the TOP1 gene to identify mutations that may confer drug resistance.
1. RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from cultured cells using a suitable kit.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
2. PCR Amplification of the TOP1 Coding Sequence:
-
Design primers to amplify overlapping fragments covering the entire coding sequence of the human TOP1 gene (NCBI Reference Sequence: NM_003286).[17] Primer design tools such as NCBI Primer-BLAST can be used.[18][19][20]
-
Primers should be designed to have a melting temperature (Tm) between 60-65°C and a GC content of 40-60%.[21]
-
Perform PCR using a high-fidelity DNA polymerase to amplify the TOP1 fragments from the synthesized cDNA.
3. DNA Sequencing:
-
Purify the PCR products to remove primers and unincorporated nucleotides.
-
Sequence the purified PCR products using the Sanger sequencing method with the same primers used for PCR.
-
Analyze the sequencing data and compare it to the reference TOP1 sequence to identify any mutations.
Visualizing Resistance Pathways and Workflows
Signaling Pathways in Topo I Inhibitor Resistance
The following diagram illustrates the key signaling pathways involved in the cellular response to DNA damage induced by Topo I inhibitors.
Caption: Signaling pathways activated in response to Topo I inhibitor-induced DNA damage, leading to resistance.
Experimental Workflow for Cross-Resistance Studies
The following diagram outlines a typical experimental workflow for investigating the cross-resistance of Topo I poisons.
Caption: Experimental workflow for determining the cross-resistance profile of Topo I inhibitors.
Conclusion
The development of resistance to topoisomerase I poisons is a complex process involving multiple mechanisms. Fluoroindolocarbazoles represent a promising class of Topo I inhibitors that may circumvent some of the resistance mechanisms associated with camptothecins. As evidenced by the presented data, the cross-resistance profiles are highly dependent on the specific compound and the underlying resistance mechanism of the cancer cells. A thorough understanding of these cross-resistance patterns, facilitated by the experimental approaches detailed in this guide, is essential for the rational design and clinical development of the next generation of Topo I-targeting anticancer drugs.
References
- 1. TOP1 Mutations and Cross-Resistance to Antibody–Drug Conjugates in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TOP1 Mutations and Cross-Resistance to Antibody-Drug Conjugates in Patients with Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Topoisomerase I mutations are associated with resistance to camptothecin | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Topoisomerase I poisons-induced autophagy: Cytoprotective, Cytotoxic or Non-protective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Topoisomerase I poisons-induced autophagy: Cytoprotective, Cytotoxic or Non-protective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 17. origene.com [origene.com]
- 18. ProceduresPrimerDesign < Lab < TWiki [barricklab.org]
- 19. How to Design Primers for DNA Sequencing | Practical Lab Guide - CD Genomics [cd-genomics.com]
- 20. Primer designing tool [ncbi.nlm.nih.gov]
- 21. bio.libretexts.org [bio.libretexts.org]
Correlating In Vitro Potency and In Vivo Efficacy of Fluoroindolocarbazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activities of selected fluoroindolocarbazole compounds, a class of potent anti-cancer agents. By presenting key experimental data in a structured format, alongside detailed methodologies and pathway visualizations, this document aims to facilitate a deeper understanding of the structure-activity relationships and translational potential of these promising therapeutic candidates.
Data Presentation: In Vitro vs. In Vivo Activity
The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of representative fluoroindolocarbazole derivatives. This direct comparison is crucial for evaluating the translational potential of these compounds from the laboratory bench to preclinical models.
Table 1: In Vitro Cytotoxicity of Fluoroindolocarbazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| BMS-250749 | Human Colon Carcinoma (HCT-116) | Data not publicly available | [1] |
| Lewis Lung Carcinoma | Data not publicly available | [1] | |
| NB-506 | Human Small Cell Lung Cancer (SBC-3) | Data not publicly available | [2] |
| Various other human cancer cell lines | Strong | [2] |
Table 2: In Vivo Antitumor Activity of Fluoroindolocarbazole Derivatives
| Compound | Xenograft Model | Dosing Regimen | Efficacy Metric (T/C % or TGI %) | Citation |
| BMS-250749 | Lewis Lung Carcinoma | Details not specified | Curative antitumor activity | [1] |
| Various other preclinical xenograft models | Details not specified | Broad-spectrum, superior to CPT-11 | [1] | |
| NB-506 | Details not specified | Details not specified | Strong in vivo antitumor activity | [2] |
T/C %: Treatment/Control percentage, a measure of tumor growth inhibition. TGI %: Tumor Growth Inhibition percentage.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the fluoroindolocarbazole compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antitumor Efficacy: Human Tumor Xenograft Mouse Model
Xenograft models are a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's antitumor activity in a living organism.
Procedure:
-
Cell Implantation: Human cancer cells are harvested and suspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation. The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once the tumors reach a predetermined average size, the mice are randomized into control and treatment groups. The fluoroindolocarbazole compound is administered according to a specific dosing schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoints are typically the T/C ratio (the median tumor volume of the treated group divided by the median tumor volume of the control group, expressed as a percentage) or the percentage of tumor growth inhibition (TGI).[3]
-
Study Termination: The study is terminated when the tumors in the control group reach a specified size, or at a predetermined time point. Tumors may be excised for further analysis.
Signaling Pathways and Mechanisms of Action
Fluoroindolocarbazoles often exert their anticancer effects by targeting key cellular processes. A primary mechanism of action for many indolocarbazole derivatives is the inhibition of DNA topoisomerase I.
Caption: Fluoroindolocarbazoles stabilize the Topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis.
Experimental Workflow for In Vitro and In Vivo Correlation
The process of correlating in vitro and in vivo data is a critical step in drug development, providing insights into the potential clinical efficacy of a compound.
Caption: Workflow illustrating the correlation of in vitro cytotoxicity with in vivo antitumor efficacy.
References
Fluoroindolocarbazoles: A Comparative Analysis of DNA Cleavage Patterns and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DNA cleavage patterns induced by fluoroindolocarbazole derivatives, supported by experimental data. These compounds represent a promising class of anti-cancer agents that target DNA topoisomerase I, a critical enzyme in DNA replication and transcription.
Fluoroindolocarbazoles are a class of synthetic and naturally derived compounds that have garnered significant attention for their potent anti-tumor activities. Their primary mechanism of action involves the inhibition of human DNA topoisomerase I (Top1). Unlike catalytic inhibitors, fluoroindolocarbazoles act as Top1 poisons, stabilizing the transient covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the single-strand DNA break created by Top1, leading to the accumulation of DNA lesions, cell cycle arrest, and ultimately, apoptosis. This guide delves into a comparative analysis of their DNA cleavage patterns, cytotoxicity, and the underlying molecular mechanisms.
Comparative Cytotoxicity of Indolocarbazole Derivatives
The cytotoxic efficacy of various indolocarbazole derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency. Below is a summary of the IC50 values for representative indolocarbazole compounds, including the noteworthy derivative ED-110.
| Compound | Cell Line | IC50 (nM) |
| ED-110 | P388 (Murine Leukemia) | 44[1] |
| SN-38 (active metabolite of Irinotecan, a Camptothecin derivative) | HT-29 (Human Colon Carcinoma) | 8.8[2] |
| Camptothecin | HT-29 (Human Colon Carcinoma) | 10[2] |
| Topotecan | HT-29 (Human Colon Carcinoma) | 33[2] |
| 9-AC | HT-29 (Human Colon Carcinoma) | 19[2] |
This table presents a comparison of the cytotoxic activity of ED-110 with established topoisomerase I inhibitors. Data for a broader range of fluoroindolocarbazole derivatives is the subject of ongoing research.
Analysis of DNA Cleavage Efficiency
The primary mechanism of action of fluoroindolocarbazoles is the induction of Top1-mediated DNA cleavage. The efficiency of this process can be quantified by determining the concentration of the compound required to induce a certain level of DNA cleavage. For instance, ED-110 has been shown to induce Top1-mediated DNA cleavage in vitro as strongly as camptothecin.[1]
| Compound | DNA Cleavage Induction |
| ED-110 | Strong induction of Top1-mediated DNA cleavage, comparable to Camptothecin.[1] |
| NB-506 | Stabilizes the topoisomerase I-DNA covalent complex.[3] |
| Rebeccamycin Analogue R-3 | Stabilizes topoisomerase I preferentially at sites with a T on the 5' side and a G on the 3' side of the cleaved bond, similar to camptothecin.[4] |
Experimental Protocols
Topoisomerase I-Mediated DNA Cleavage Assay
This assay is fundamental to determining the ability of fluoroindolocarbazoles to stabilize the Top1-DNA cleavage complex.
Materials:
-
Purified human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Fluoroindolocarbazole compounds of interest
-
Reaction Buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA)
-
Stop Solution (1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Proteinase K
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures containing supercoiled plasmid DNA and the fluoroindolocarbazole compound at various concentrations in the reaction buffer.
-
Initiate the reaction by adding purified human Topoisomerase I to each mixture.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reactions by adding the stop solution and Proteinase K.
-
Incubate at 50°C for 30 minutes to digest the protein.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked circular).
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The appearance of nicked circular DNA indicates Top1-mediated cleavage. The intensity of this band relative to the supercoiled DNA band provides a measure of the compound's activity.
Agarose Gel Electrophoresis for DNA Cleavage Products
Procedure:
-
Prepare a 1% agarose gel in TAE or TBE buffer.
-
Add ethidium bromide to the molten agarose to a final concentration of 0.5 µg/mL.
-
Pour the gel into a casting tray with a comb and allow it to solidify.
-
Place the gel in an electrophoresis chamber and cover it with the corresponding running buffer.
-
Carefully load the samples from the DNA cleavage assay into the wells.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Visualize the DNA bands on a UV transilluminator and document the results.[5][6][7]
Mechanism of Action and Signaling Pathways
Fluoroindolocarbazoles, by inducing DNA damage, trigger a cascade of cellular responses orchestrated by complex signaling pathways. The stabilization of the Top1-DNA cleavage complex leads to single-strand breaks, which can be converted to double-strand breaks during DNA replication. This DNA damage activates the DNA Damage Response (DDR) pathway, a network of proteins that sense the damage, signal its presence, and mediate repair or, if the damage is too severe, induce apoptosis.
Key players in this pathway include the sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which phosphorylate a host of downstream targets, including the tumor suppressor protein p53. Activated p53 can then induce cell cycle arrest to allow time for DNA repair or initiate apoptosis.
Below are diagrams illustrating the experimental workflow for assessing DNA cleavage and the signaling pathway activated by fluoroindolocarbazole-induced DNA damage.
References
- 1. Induction of topoisomerase I-mediated DNA cleavage by a new indolocarbazole, ED-110 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substitution at the F-ring N-imide of the indolocarbazole antitumor drug NB-506 increases the cytotoxicity, DNA binding, and topoisomerase I inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA cleavage by topoisomerase I in the presence of indolocarbazole derivatives of rebeccamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. topogen.com [topogen.com]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mycologylab.org [mycologylab.org]
Evaluating the Therapeutic Index of Novel Fluoroindolocarbazole Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer therapeutics with improved efficacy and reduced toxicity is a paramount objective in oncological research. Fluoroindolocarbazole derivatives have emerged as a promising class of compounds due to their potent cytotoxic and anti-tumor activities. This guide provides a comparative evaluation of a novel fluoroindolocarbazole candidate, using the indolocarbazole N-glycoside LCS-1208 as a representative, against the aminoglycoside antibiotic Bekanamycin. The therapeutic index, a critical measure of a drug's safety and efficacy, is assessed through the compilation of in vitro cytotoxicity and in vivo toxicity data. Detailed experimental methodologies and signaling pathway diagrams are provided to support the presented data and facilitate further research.
Comparative Analysis of Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher therapeutic index is preferable as it indicates a wider margin between the effective dose and the toxic dose.
For the purpose of this guide, the therapeutic index is evaluated by comparing the in vitro efficacy (IC50) against cancer cell lines with the in vivo toxicity (LD50/MTD).
| Compound | Class | In Vitro Efficacy (IC50) | In Vivo Toxicity | Therapeutic Index (Calculated) |
| LCS-1208 | Fluoroindolocarbazole (representative) | 0.13 µM (HT29 colorectal adenocarcinoma) | LD10 (J-107088, surrogate): 578 mg/m² (LX-1 lung cancer xenograft in mice) | Due to differing units, a direct numerical TI is not calculated. However, the high potency in vitro suggests a potentially favorable therapeutic window. |
| Bekanamycin | Aminoglycoside Antibiotic | > 500 µg/mL (HEK293) 139.6 µM (NIH/3T3) | LD50 (mice, intravenous): 225 mg/kg | Lower in vitro efficacy against mammalian cell lines compared to LCS-1208 against cancer cells. |
Note: The in vivo toxicity data for LCS-1208 is represented by a surrogate indolocarbazole derivative, J-107088, as specific data for LCS-1208 was not available. The therapeutic index is a complex measure and the values presented here are for comparative purposes based on the available preclinical data.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Fluoroindolocarbazole Signaling Pathway
Caption: Experimental Workflow for Therapeutic Index Evaluation
Experimental Protocols
MTT Cytotoxicity Assay
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus providing an estimate of cell viability.
Materials:
-
Cancer cell lines (e.g., HT29, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Fluoroindolocarbazole candidate (and alternative compound) stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound solvent).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Maximum Tolerated Dose (MTD) Study
The MTD is defined as the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity over a specified period.
Materials:
-
Healthy, age- and weight-matched rodents (e.g., BALB/c mice)
-
Fluoroindolocarbazole candidate formulated for in vivo administration
-
Appropriate vehicle for the test compound
-
Animal balance
-
Cages and standard animal housing facilities
Protocol:
-
Divide animals into groups (e.g., 3-5 animals per group).
-
Administer the test compound via the intended clinical route (e.g., intravenous, intraperitoneal, or oral) at escalating doses to different groups. Include a vehicle control group.
-
Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight for a period of 7-14 days.
-
The MTD is determined as the highest dose that does not result in mortality, significant weight loss (typically >15-20%), or severe clinical signs of distress.
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Human topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Fluoroindolocarbazole candidate
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Protocol:
-
In a reaction tube, combine the assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding topoisomerase I and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
A Comparative Analysis of Cytotoxicity: Fluoroindolocarbazole Analogue vs. Etoposide
A detailed guide for researchers and drug development professionals on the cytotoxic profiles of a representative fluoroindolocarbazole analogue, 3-hydroxyholyrine A, and the established chemotherapeutic agent, etoposide. This guide provides a side-by-side assessment of their performance, supported by experimental data and detailed methodologies.
This comparison focuses on 3-hydroxyholyrine A as a representative of the indolocarbazole class of compounds, due to the availability of direct comparative data with etoposide. Both compounds are recognized for their potent cytotoxic effects against various cancer cell lines, primarily through the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.[1] Etoposide is a well-characterized topoisomerase II inhibitor used extensively in chemotherapy.[2][3][4] Indolocarbazole derivatives, on the other hand, represent a broader class of molecules, some of which have been shown to inhibit topoisomerase I or II.[5][6]
Data Presentation: Cytotoxicity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 3-hydroxyholyrine A and etoposide in two human gastric cancer cell lines, providing a quantitative comparison of their cytotoxic potency.
| Compound | Cell Line | IC50 (µM) |
| 3-hydroxyholyrine A | MKN45 | 1.8 |
| AGS | 3.2 | |
| Etoposide | MKN45 | 15.6 |
| AGS | 25.4 | |
| Data sourced from a study on the precursor-directed generation of indolocarbazoles with topoisomerase IIα inhibitory activity.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of cytotoxicity are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (fluoroindolocarbazole analogue and etoposide) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and differentiate between apoptotic and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Culture cells and treat them with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold phosphate-buffered saline (PBS).
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Signaling Pathways
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flavopiridol induces apoptosis in chronic lymphocytic leukemia cells via activation of caspase-3 without evidence of bcl-2 modulation or dependence on functional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of radiosensitization by indolocarbazole derivatives: the role of DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Fluoroindolocarbazole Derivatives and the Benchmark Topoisomerase I Inhibitor NB-506
For Immediate Release
This guide provides a comprehensive analysis of newly developed fluoroindolocarbazole derivatives, benchmarking their performance against the established topoisomerase I inhibitor, NB-506. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of novel anticancer agents targeting topoisomerase I. The data presented herein is compiled from various studies to offer an objective comparison and is supported by detailed experimental protocols.
Introduction to NB-506 and the Promise of Fluoroindolocarbazole Derivatives
NB-506 is a well-characterized indolocarbazole derivative that functions as a topoisomerase I inhibitor. Its mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and subsequent cell death in rapidly dividing cancer cells.[1] While NB-506 has been a valuable tool in cancer research, the quest for compounds with improved efficacy, selectivity, and pharmacological properties has led to the exploration of novel analogs. Among these, fluoroindolocarbazole derivatives have emerged as a promising class of compounds. The introduction of fluorine atoms can significantly alter the electronic properties, metabolic stability, and binding affinity of molecules, potentially leading to enhanced antitumor activity. This guide will delve into the available data to compare the performance of these new derivatives against the benchmark, NB-506.
Quantitative Performance Analysis
The following tables summarize the available quantitative data for NB-506 and selected fluoroindolocarbazole derivatives. It is important to note that the data has been compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Topoisomerase I Inhibition
| Compound | Target | IC50/EC50 | Source |
| NB-506 Analogue | Topoisomerase I | 32 nM (EC50) | [2] |
| NB-506 | Topoisomerase I | Potent inhibitor, specific IC50 not provided in abstract | [1] |
| 3,9-difluoro substituted FIC | Topoisomerase I | Greatest selectivity, specific IC50 not provided in abstract |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 | Source |
| 3-chloro-5‴-fluorofradcarbazole A | MV4-11 (Acute Myeloid Leukemia) | 0.32-0.96 µM | [3] |
| NB-506 | P388 (Murine Leukemia) | ||
| NB-506 | P388/CPT45 (Camptothecin-resistant) | Limited cross-resistance | |
| J-109,404 (6-N-amino analogue of NB-506) | MKN-45 (Human Stomach Cancer) | >10x more potent than NB-506 (in vivo) | [4] |
| NB-506 | Various human cancer cell lines |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.
Topoisomerase I DNA Relaxation Assay
This assay is a fundamental method to determine the inhibitory activity of compounds against topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled DNA. In the presence of an inhibitor, this relaxation is prevented. The different DNA topologies (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture containing the 10x assay buffer, supercoiled DNA, and nuclease-free water.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control (a known topoisomerase I inhibitor like camptothecin).
-
Initiate the reaction by adding purified human topoisomerase I enzyme to each reaction tube.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA band and the reduction of the relaxed DNA band in the presence of the test compound. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) can be calculated.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The concentration of the compound that reduces cell viability by 50% (IC50) is then determined.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Topoisomerase I signaling pathway and inhibitor action.
Caption: General experimental workflow for evaluation.
References
- 1. Sequence-selective DNA cleavage by a topoisomerase I poison, NB-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BindingDB BDBM50086575 CHEMBL132533::NB-506 Analogue [w.bindingdb.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activities of topoisomerase I inhibitors, 6-N-amino analogues of NB-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fluoroindolocarbazole B: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Fluoroindolocarbazole B, a halogenated heterocyclic compound, is crucial for maintaining laboratory safety and environmental protection. Due to its potential hazards, this compound must be managed as hazardous waste, following specific protocols to mitigate risks to researchers and the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), as hazardous waste.
-
Segregate halogenated waste, such as this compound, from non-halogenated chemical waste streams to ensure proper disposal and to prevent potentially dangerous reactions.
-
-
Waste Collection and Containerization:
-
Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
For liquid waste containing this compound, use a sealable, chemical-resistant container. Do not overfill the container; a general guideline is to fill it to no more than 80% capacity to allow for expansion.
-
The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks from the primary container.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and is a violation of regulations.[1]
-
Hazard and Exposure Data
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |
| Carcinogenicity | Suspected of causing cancer. |
| Specific target organ toxicity — single exposure | May cause respiratory irritation. |
| Hazardous to the Aquatic Environment (Acute) | Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | Very toxic to aquatic life with long lasting effects.[1] |
Experimental Protocols
The disposal procedure outlined above is a standard protocol for hazardous chemical waste. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
